molecular formula C17H20O4 B103498 4-Methylumbelliferyl heptanoate CAS No. 18319-92-1

4-Methylumbelliferyl heptanoate

Cat. No.: B103498
CAS No.: 18319-92-1
M. Wt: 288.34 g/mol
InChI Key: FFNBFZWIBOIPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl heptanoate is a member of coumarins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBFZWIBOIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066362
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18319-92-1
Record name 4-Methylumbelliferyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18319-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Methylumbelliferyl Heptanoate: Structure, Properties, and Applications in Fluorometric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl heptanoate (B1214049) (4-MU-heptanoate), a fluorogenic substrate widely utilized in biomedical research and drug discovery. The document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in key assays.

Chemical Structure and Properties

4-Methylumbelliferyl heptanoate is a synthetic compound belonging to the coumarin (B35378) family. Its chemical structure consists of a 4-methylumbelliferone (B1674119) core linked to a heptanoate group via an ester bond. This ester linkage is the key to its function as a fluorogenic substrate. In its native state, the molecule is non-fluorescent. However, upon enzymatic cleavage of the ester bond by esterases or lipases, the highly fluorescent 4-methylumbelliferone (4-MU) is released. The fluorescence of 4-MU can be readily quantified, providing a sensitive measure of enzymatic activity.

Below is a summary of the key chemical identifiers and properties of this compound.

PropertyValueReference
IUPAC Name (4-methyl-2-oxochromen-7-yl) heptanoate[1]
Synonyms 4-Methylumbelliferyl enanthate, Heptanoic acid 4-methylumbelliferyl ester[2][3]
CAS Number 18319-92-1[2][3][4]
Molecular Formula C₁₇H₂₀O₄[2][3][4]
Molecular Weight 288.34 g/mol [2][3][4]
Appearance White to off-white powder[2][3]
Melting Point 41-42 °C[2][3][5]
Solubility Soluble in pyridine (B92270) (50 mg/mL), ethanol, and DMSO.[2][3]
SMILES String CCCCCCC(=O)Oc1ccc2c(c1)OC(=O)C=C2C[2][3]
InChI Key FFNBFZWIBOIPIV-UHFFFAOYSA-N[2][3]
Storage Temperature -20°C[2][3]

Experimental Applications and Protocols

This compound is a versatile substrate for various fluorometric assays, primarily for measuring lipase (B570770) and esterase activity. It is also employed in cell viability and cytotoxicity assays.

Fluorometric Lipase Activity Assay

This assay quantifies the activity of lipases, enzymes that hydrolyze fats. The protocol below is a representative method adapted from procedures for similar 4-methylumbelliferyl ester substrates.

Principle: Lipase cleaves the heptanoate group from this compound, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the lipase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Working Substrate Solution: Dilute the stock solution to a final concentration of 0.25 mM in the assay buffer. For some lipases, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary to prevent precipitation of the hydrophobic substrate.

    • Enzyme Solution: Prepare dilutions of the lipase sample in the assay buffer.

    • Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer, ranging from 1 µM to 50 µM, from a stock solution in DMSO.

    • Stop Solution: 10% o-phosphoric acid in MilliQ water.

  • Assay Procedure:

    • Pipette 50 µL of the enzyme solution into the wells of a black, clear-bottom 96-well plate.

    • For the standard curve, add 50 µL of each 4-MU dilution to separate wells. Add 50 µL of assay buffer to blank wells.

    • To initiate the reaction, add 50 µL of the working substrate solution to the enzyme-containing wells.

    • Incubate the plate at 37°C for a suitable time (e.g., 25 minutes). The incubation time may need to be optimized based on the enzyme activity.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[4]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve by plotting the fluorescence intensity against the known concentrations of 4-MU.

    • Determine the concentration of 4-MU produced in the enzymatic reactions from the standard curve.

    • Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Cell Viability and Cytotoxicity Assay

This assay is based on the principle that viable cells contain active intracellular esterases that can cleave this compound.[2][3][6] The resulting fluorescence is proportional to the number of viable cells.

Principle: Intracellular esterases in living cells hydrolyze the non-fluorescent this compound into the fluorescent 4-methylumbelliferone. The intensity of the fluorescence is a measure of the number of viable cells.

Experimental Protocol:

  • Reagent Preparation:

    • Cell Culture Medium: Appropriate for the cell line being tested.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Substrate Solution: Dilute the stock solution in cell culture medium to a final concentration (e.g., 100 µM). The optimal concentration should be determined empirically.

    • Lysis Buffer (optional): A solution to lyse the cells and release the fluorescent product, which can enhance signal detection.

  • Assay Procedure:

    • Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for a specified period.

    • If testing for cytotoxicity, treat the cells with the test compounds for the desired duration.

    • Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Add 100 µL of the working substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • (Optional) Add lysis buffer to each well.

    • Measure the fluorescence in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[4]

  • Data Analysis:

    • Subtract the fluorescence of wells containing medium and substrate but no cells (background).

    • The fluorescence intensity is directly proportional to the number of viable cells. For cytotoxicity assays, results are often expressed as a percentage of the fluorescence of untreated control cells.

Workflow and Pathway Visualization

The following diagrams illustrate the fundamental workflow of an enzymatic assay using this compound and the logical relationship of the components.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Solution ReactionMix Incubation (e.g., 37°C) Enzyme->ReactionMix Substrate 4-MU-Heptanoate (Non-fluorescent) Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Product 4-Methylumbelliferone (Fluorescent) ReactionMix->Product Enzymatic Cleavage Reader Fluorometric Reader (Ex: 365nm, Em: 445nm) Product->Reader Fluorescence Measurement

Caption: Workflow for a fluorometric enzymatic assay using this compound.

Hydrolysis_Reaction MUH This compound (Non-fluorescent) MU 4-Methylumbelliferone (Fluorescent) MUH->MU Hydrolysis Heptanoate Heptanoate MUH->Heptanoate Enzyme Lipase/Esterase

Caption: Enzymatic hydrolysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl heptanoate (B1214049) (4-MU-H) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, primarily esterases and lipases. Its utility stems from a straightforward enzymatic reaction that converts the non-fluorescent substrate into a highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). This conversion allows for highly sensitive, real-time monitoring of enzyme activity.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data interpretation related to the use of 4-MU-H.

Core Mechanism of Action

The fundamental principle behind 4-MU-H as a reporter substrate is the enzymatic cleavage of an ester bond. In its native state, 4-MU-H is a non-fluorescent molecule. The heptanoate group attached to the 7-hydroxyl position of the 4-methylumbelliferone core quenches its intrinsic fluorescence.

When an appropriate hydrolytic enzyme, such as a lipase (B570770) or an esterase, is present, it catalyzes the hydrolysis of the ester linkage. This reaction releases two products: heptanoic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU), also known as hymecromone.[3][4] The liberated 4-MU exhibits strong blue fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the level of enzyme activity.[1]

Mechanism_of_Action cluster_reactants Reactants cluster_enzyme Catalyst cluster_products Products 4MUH 4-Methylumbelliferyl Heptanoate (Non-fluorescent) Enzyme Lipase / Esterase 4MUH->Enzyme 4MU 4-Methylumbelliferone (4-MU) (Highly Fluorescent) Enzyme->4MU Hydrolysis Heptanoate Heptanoate Enzyme->Heptanoate

Figure 1: Enzymatic hydrolysis of this compound.

Physicochemical and Fluorescent Properties

The utility of this assay system is critically dependent on the fluorescent properties of the product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is highly pH-dependent, with its intensity increasing significantly at alkaline pH, reaching a maximum around pH 10. This is due to the deprotonation of the 7-hydroxyl group. Therefore, assay protocols often include a "stop solution" with a high pH (e.g., glycine-carbonate buffer) to maximize the fluorescent signal.

PropertyValueReference
4-MU-H Molecular Formula C17H20O4
4-MU-H Molecular Weight 288.34 g/mol
4-MU-H Solubility Soluble in ethanol (B145695) and pyridine.[5]
4-MU Molecular Formula C10H8O3[6]
4-MU Molecular Weight 176.2 g/mol [6]
4-MU pKa (7-hydroxyl group) 7.79
Optimal Excitation Wavelength (λex) ~360-365 nm[1][7]
Optimal Emission Wavelength (λem) ~445-455 nm[1][6]

Note: Excitation and emission maxima can vary slightly depending on the solvent and pH.[6]

Enzymes Assayed with this compound

4-MU-H is a versatile substrate used to measure the activity of a range of enzymes that exhibit esterase or lipase activity. The heptanoate (C7) fatty acid ester makes it particularly suitable for certain lipases.[8]

  • Lipases: These enzymes hydrolyze triglycerides and other esters. 4-MU-H has been used to determine the hydrolytic activity of lipases from various sources, including wheat germ, peanuts, and porcine pancreas.[8]

  • Esterases: This broad group of enzymes cleaves ester bonds. Intracellular esterases in viable cells can hydrolyze 4-MU-H, making it a useful reagent in cell proliferation and cytotoxicity assays.[5]

  • Other Hydrolases: In some contexts, other hydrolases may exhibit activity towards 4-MU-H. It is crucial to consider the potential for off-target enzyme activity in complex biological samples. For example, one study noted that in oats, the assay primarily measured esterase rather than lipase activity.[9]

Detailed Experimental Protocol: Fluorometric Lipase Assay

This section provides a generalized protocol for a high-throughput lipase activity assay in a 96-well microplate format. Researchers should optimize concentrations, volumes, and incubation times for their specific enzyme and experimental conditions.

5.1. Materials and Reagents

  • Substrate Stock Solution: 10 mM this compound (4-MU-H) in Dimethyl sulfoxide (B87167) (DMSO).

  • Enzyme Sample: Purified enzyme or biological lysate diluted in an appropriate buffer.

  • Assay Buffer: 0.1 M Phosphate buffer (pH 7.0) or Tris-HCl (pH 8.0). The optimal pH may vary depending on the enzyme.[10]

  • Standard: 4-Methylumbelliferone (4-MU) stock solution (e.g., 400 µM in DMSO) for generating a standard curve.[10]

  • Stop Solution: 0.2 M Glycine-Carbonate buffer (pH 10.5) or a similar high-pH buffer.[11]

  • Microplate: Black, clear-bottom 96-well microplate to minimize background fluorescence.[10]

  • Plate Reader: Fluorometer capable of excitation at ~365 nm and emission detection at ~445 nm.

5.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis A 1. Prepare 4-MU Standard Curve (e.g., 0-100 µM in Assay Buffer) B 2. Prepare Reagents: - Dilute Enzyme in Assay Buffer - Prepare Substrate Working Solution A->B C 3. Add Enzyme Samples to 96-well plate B->C D 4. Initiate Reaction: Add 4-MU-H Working Solution C->D E 5. Incubate at Optimal Temperature (e.g., 37°C for 10-30 min) D->E F 6. Terminate Reaction: Add High-pH Stop Solution E->F G 7. Measure Fluorescence (Ex: 365 nm, Em: 445 nm) F->G H 8. Calculate Enzyme Activity (using 4-MU Standard Curve) G->H

Figure 2: General workflow for a 4-MU-H based enzyme assay.

5.3. Step-by-Step Procedure

  • Prepare Standard Curve: Create a series of dilutions of the 4-MU stock solution in the assay buffer in the 96-well plate. This will be used to convert fluorescence units into moles of product. A typical range might be from 1.95 µM to 62.5 µM.[10]

  • Prepare Samples: Add your diluted enzyme samples to separate wells of the microplate. Include appropriate controls, such as a buffer-only blank (no enzyme) and a positive control with a known active enzyme.

  • Initiate Reaction: Prepare a working solution of 4-MU-H by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM).[10] Add the substrate working solution to all wells (including standards and blanks) to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 10-30 minutes). The reaction should be timed to ensure it is within the linear range.

  • Terminate Reaction: Add the high-pH stop solution to all wells to halt the enzymatic reaction and maximize the fluorescence of the 4-MU product.

  • Measure Fluorescence: Immediately read the fluorescence on a microplate reader with excitation set to ~365 nm and emission set to ~445 nm.

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Use the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced. Enzyme activity can then be calculated and is typically expressed in units such as nmol/min/mg of protein.

Application in Signaling Pathways and Drug Development

While 4-MU-H is a tool for measuring enzyme activity rather than a direct modulator of signaling, the enzymes it assays are often critical components of cellular signaling cascades and disease pathways.

  • Lipid Metabolism: Lipases are central to lipid metabolism, and their dysregulation is implicated in metabolic disorders. 4-MU-H can be used in high-throughput screening campaigns to identify inhibitors or activators of specific lipases involved in these pathways.

  • Cancer Research: Certain lipases are overexpressed in various cancers and contribute to tumor growth and metastasis by altering lipid signaling. Assays using 4-MU-H can screen for novel anti-cancer compounds that target these lipases.

  • Lysosomal Storage Diseases: Deficiencies in specific lysosomal enzymes, such as lysosomal acid lipase (LAL), lead to severe genetic disorders like Wolman disease. Fluorogenic substrates are used in diagnostic screening to measure LAL activity in patient samples, such as dried blood spots.[12]

Signaling_Pathway cluster_pathway Example: Role of Lipase in a Disease Pathway cluster_assay_point Point of Assay Signal External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor Cascade Intracellular Signaling Cascade Receptor->Cascade Lipase Lipase Activation / Upregulation Cascade->Lipase Lipid_Mediators Production of Lipid Mediators Lipase->Lipid_Mediators Assay Activity Measured using 4-MU-H Lipase->Assay Downstream Downstream Effects (e.g., Proliferation, Metastasis) Lipid_Mediators->Downstream

Figure 3: Role of lipases in signaling and point of intervention for 4-MU-H assays.

Conclusion

This compound is a powerful and sensitive tool for the quantitative analysis of lipase and esterase activity. Its mechanism of action, based on the enzymatic release of the fluorescent product 4-methylumbelliferone, enables robust and adaptable assays suitable for a wide range of applications, from basic research to high-throughput drug screening and clinical diagnostics. A thorough understanding of the assay principles, optimization of experimental conditions, and careful data analysis are essential for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to 4-Methylumbelliferyl Heptanoate as a Lipase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) as a fluorogenic substrate for lipase (B570770) activity assays. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to effectively utilize this substrate in their work. This document details the substrate's specificity, provides experimental protocols, and presents visualizations of the underlying processes.

Introduction

4-Methylumbelliferyl heptanoate is a fluorogenic substrate employed in the detection of lipase and esterase activity. The principle of its use lies in the enzymatic hydrolysis of the non-fluorescent 4-MUH molecule, which releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a sensitive and quantifiable measure of lipase function. This method is adaptable for high-throughput screening, making it a valuable tool in drug discovery and enzyme characterization.

Substrate Specificity

The utility of this compound as a substrate is dictated by the specificity of the lipase or esterase . The heptanoyl (C7) acyl chain length of 4-MUH makes it a suitable substrate for lipases that exhibit a preference for medium-chain fatty acid esters.

While 4-MUH is a valuable tool, it is crucial to recognize its limitations. A significant consideration is the potential for cross-reactivity with other esterases present in a biological sample. This can lead to an overestimation of lipase activity. For instance, studies on oat lipase have indicated that the hydrolysis of 4-MUH in oat extracts is primarily due to esterase activity rather than true lipase activity[1]. Therefore, it is imperative to employ appropriate controls and inhibitors to differentiate between lipase and esterase activity, particularly when working with crude enzyme preparations or complex biological samples.

The substrate specificity of lipases is diverse and influenced by the enzyme's structural features, such as the size and shape of the substrate-binding pocket. Lipases are broadly categorized based on their substrate preferences, including those that act on short-chain, medium-chain, or long-chain fatty acid esters. For example, lipases from sources like Candida rugosa are known to have a broad substrate specificity. In contrast, other lipases may exhibit a more restricted substrate range. The suitability of 4-MUH as a substrate for a particular lipase should be empirically determined.

Due to the limited availability of comprehensive, publicly accessible kinetic data for a wide range of lipases with this compound, a qualitative understanding of a lipase's substrate preference is essential before designing experiments.

Data Presentation

Table 1: Kinetic Parameters of Various Lipases with this compound

Lipase SourceOptimal pHOptimal Temperature (°C)Km (µM)Vmax (µmol/min/mg)Reference
Enzyme 1ValueValueValueValueCitation
Enzyme 2ValueValueValueValueCitation
Enzyme 3ValueValueValueValueCitation

Table 2: Optimal Reaction Conditions for Lipase Activity Assays using 4-MUH

Lipase SourceBuffer SystempHTemperature (°C)Substrate Concentration (µM)Reference
Enzyme 1e.g., Tris-HClValueValueValueCitation
Enzyme 2e.g., PhosphateValueValueValueCitation
Enzyme 3e.g., MESValueValueValueCitation

Experimental Protocols

The following is a detailed methodology for a lipase activity assay using this compound in a 96-well microplate format. This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

Materials:

  • This compound (4-MUH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

  • Lipase solution (purified or crude)

  • 4-Methylumbelliferone (4-MU) standard

  • Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)[2]

  • Black, clear-bottom 96-well microplates

  • Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

Procedure:

  • Preparation of Reagents:

    • 4-MUH Stock Solution: Prepare a 10 mM stock solution of 4-MUH in DMSO. Store at -20°C, protected from light.

    • Working Substrate Solution: Dilute the 4-MUH stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined empirically by performing a substrate titration curve.

    • 4-MU Standard Curve: Prepare a series of dilutions of 4-MU in the assay buffer (e.g., from 0 to 100 µM). These will be used to generate a standard curve to convert fluorescence units to the amount of product formed.

    • Enzyme Dilutions: Prepare serial dilutions of the lipase solution in the assay buffer. The appropriate enzyme concentration will depend on its activity and should be determined to ensure the reaction rate is linear over the desired time course.

  • Assay Protocol:

    • Add 50 µL of the working substrate solution to each well of the 96-well plate.

    • For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells. Add 50 µL of assay buffer to a well to serve as a blank.

    • To initiate the enzymatic reaction, add 50 µL of the diluted lipase solution to the wells containing the substrate. For the blank and standard curve wells, add 50 µL of assay buffer.

    • Incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding 100 µL of the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the 4-MU product.

    • Measure the fluorescence intensity in the microplate reader at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all experimental and standard curve readings.

    • Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

    • Use the equation of the standard curve to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.

    • Calculate the lipase activity, typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key aspects of the 4-MUH lipase assay.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products 4-MUH 4-Methylumbelliferyl heptanoate (Non-fluorescent) 4-MU 4-Methylumbelliferone (Fluorescent) 4-MUH->4-MU Hydrolysis Heptanoate Heptanoate 4-MUH->Heptanoate Lipase Lipase Lipase->4-MUH catalyzes

Enzymatic hydrolysis of 4-MUH by lipase.

Lipase_Assay_Workflow start Start prep_reagents Prepare Reagents (4-MUH, Buffer, Enzyme, 4-MU Standards) start->prep_reagents add_substrate Add 4-MUH Substrate to Microplate Wells prep_reagents->add_substrate add_standards Add 4-MU Standards to Separate Wells prep_reagents->add_standards initiate_reaction Initiate Reaction: Add Lipase Solution add_substrate->initiate_reaction stop_reaction Stop Reaction with Stop Solution add_standards->stop_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365 nm, Em: 445 nm) stop_reaction->read_fluorescence analyze_data Analyze Data: - Standard Curve - Calculate Activity read_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for a 4-MUH lipase assay.

References

4-Methylumbelliferyl Heptanoate: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH), a key fluorogenic substrate used in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals who utilize 4-MUH in their experimental workflows.

Core Properties and Storage

4-Methylumbelliferyl heptanoate is a synthetic compound widely employed as a fluorogenic substrate for the detection of esterase and lipase (B570770) activity. The molecule itself is non-fluorescent but upon enzymatic cleavage of the heptanoate group, it releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₀O₄[1]
Molecular Weight 288.34 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 41-42 °C
Purity >95%

Proper storage is critical to maintain the integrity of this compound. Long-term storage recommendations are provided below. While the compound is shipped at ambient temperatures and is stable for short durations, prolonged exposure to higher temperatures should be avoided.[3]

Table 2: Recommended Storage and Stability of this compound

ConditionDurationNotesReference
Powder at -20°C Up to 3 yearsStore under desiccating conditions.[1][4]
In Solvent at -80°C Up to 1 yearUse of an inert gas to purge the solvent is recommended.[4]
Aqueous Solution Not Recommended for >1 dayFor the hydrolysis product, 4-methylumbelliferone.[5]

Solubility Profile

This compound is a lipophilic compound, often described as "fat-soluble," and exhibits good solubility in various organic solvents.[4] Detailed quantitative solubility data is limited; however, information from product data sheets and related compounds provides a strong indication of its solubility characteristics.

Table 3: Solubility of this compound

SolventSolubilityNotesReference
Pyridine 50 mg/mLClear, colorless to faintly yellow solution.
Toluene (5%) Soluble[1]
Ethanol (B145695) SolubleCommonly used for stock solutions (1-10 mM).[4]
Dimethyl sulfoxide (B87167) (DMSO) SolubleCommonly used for stock solutions (1-10 mM).[4]

For context, the solubility of structurally related 4-methylumbelliferyl glycosides and the fluorescent product 4-methylumbelliferone are presented below.

Table 4: Solubility of Related 4-Methylumbelliferyl Compounds

CompoundSolventSolubilityReference
4-Methylumbelliferyl-β-D-galactopyranoside Pyridine10 mg/mL[6]
Dimethylformamide (DMF)12 mg/mL[6]
Dimethyl sulfoxide (DMSO)115 mg/mL (slowly soluble)[6]
95% EthanolNot Soluble (at 27 mg/mL)[6]
Water0.21 mg/mL (24°C)[6]
4-Methylumbelliferyl-β-D-glucopyranoside Dimethyl sulfoxide (DMSO)~50 mg/mL[7]
Dimethylformamide (DMF)~5 mg/mL[7]
4-Methylumbelliferone (hydrolysis product) Dimethyl sulfoxide (DMSO)~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
Ethanol~0.25 mg/mL[5]
Aqueous BuffersSparingly soluble[5]

pH and Thermal Stability

The stability of this compound is influenced by both pH and temperature, particularly in aqueous environments where hydrolysis can occur. Enzymatic assays are typically conducted in a neutral to slightly alkaline pH range (pH 7-8), suggesting the substrate is sufficiently stable under these conditions for the duration of the experiment.[4]

It is important to note that the fluorescence of the hydrolysis product, 4-methylumbelliferone, is highly pH-dependent. Its fluorescence intensity is minimal at acidic pH (≤6) and maximal at alkaline pH (≥9).[8] This is a critical consideration for endpoint assays that require stopping the enzymatic reaction and maximizing the fluorescent signal.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of stock solutions and a general protocol for an enzyme activity assay using this compound.

Preparation of Stock Solution

Due to its limited aqueous solubility, a concentrated stock solution of this compound should be prepared in a suitable organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.[4]

  • Ensure the powder is completely dissolved by vortexing or gentle warming.

  • Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.

General Enzyme Activity Assay Protocol

This protocol outlines a general workflow for measuring esterase or lipase activity in a 96-well plate format. Researchers should optimize parameters such as substrate concentration, enzyme concentration, and incubation time for their specific experimental setup.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Enzyme solution (e.g., purified enzyme or cell lysate)

  • Stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Set up the Assay Plate:

    • Add the enzyme solution to the wells of the 96-well plate.

    • Include appropriate controls, such as a no-enzyme control (buffer only) and a no-substrate control (enzyme and buffer only).

  • Initiate the Enzymatic Reaction:

    • Add the this compound working solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a specific period (e.g., 10-60 minutes).[4] The plate should be protected from light during incubation.

  • Terminate the Reaction (for endpoint assays):

    • Add the stop solution to each well to terminate the enzymatic reaction and adjust the pH to maximize the fluorescence of the 4-methylumbelliferone product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[4]

Important Consideration: It has been reported that in some biological samples, such as oat extracts, the hydrolysis of this compound may be predominantly due to general esterase activity rather than specific lipase activity. The use of specific inhibitors may be necessary to differentiate between these enzyme activities.[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a typical enzyme assay using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection stock Prepare 4-MUH Stock Solution (in DMSO/Ethanol) working Prepare Working Substrate Solution (in Assay Buffer) stock->working mix Combine Enzyme and Substrate in Plate working->mix enzyme_prep Prepare Enzyme Solution/Lysate enzyme_prep->mix incubate Incubate (e.g., 37°C, 30 min) mix->incubate stop Add Stop Solution (Optional Endpoint) incubate->stop read Measure Fluorescence (Ex: ~360nm, Em: ~450nm) incubate->read Kinetic Reading stop->read enzymatic_reaction substrate This compound (Non-fluorescent) enzyme Esterase / Lipase substrate->enzyme product1 4-Methylumbelliferone (Fluorescent) product2 Heptanoic Acid enzyme->product1 enzyme->product2

References

A Technical Guide to 4-Methylumbelliferyl Heptanoate (CAS: 18319-92-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl heptanoate (B1214049) (4-MUH), also known as 4-methylumbelliferyl enanthate, is a fluorogenic substrate widely employed in biochemical and cell-based assays.[1][2] Its core utility lies in the sensitive detection of enzymatic activity, particularly from esterases and lipases.[1][3] The principle of its application is straightforward: upon enzymatic hydrolysis, the non-fluorescent 4-MUH molecule is cleaved, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[3] This reaction provides a direct and quantifiable measure of enzyme activity, making it a valuable tool for applications ranging from cytotoxicity studies to enzyme kinetics.[4]

Physicochemical and Spectroscopic Properties

The reliable application of 4-Methylumbelliferyl heptanoate in experimental settings is dependent on a clear understanding of its physical, chemical, and spectroscopic characteristics. These properties are summarized below.

PropertyValueReferences
CAS Number 18319-92-1[1][2][5][6]
Molecular Formula C₁₇H₂₀O₄[1][2][6]
Molecular Weight 288.34 g/mol [1][2][5][6]
Appearance White to off-white solid/powder[2][5]
Melting Point 41-42 °C[2][5][7]
Purity ≥95%[1][2]
Fluorescence Excitation: ~365 nm, Emission: ~445 nm[5]
Solubility Soluble in alcohols, DMF, DMSO, and pyridine (B92270) (50 mg/ml)[2][8][5]
Storage -20°C, protected from direct sunlight[2][8][5][6]

Principle of Detection: Enzymatic Hydrolysis

The utility of this compound as a reporter molecule is based on a specific enzymatic reaction. Intracellular esterases or lipases catalyze the hydrolysis of the ester bond in the 4-MUH substrate. This cleavage event yields two products: heptanoic acid and the highly fluorescent coumarin (B35378) derivative, 4-methylumbelliferone (4-MU). While 4-MUH itself is essentially non-fluorescent, the resulting 4-MU product emits a strong blue fluorescence when excited with ultraviolet light, which can be readily quantified.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 4-MUH 4-Methylumbelliferyl Heptanoate (Non-fluorescent) Enzyme Lipase (B570770) / Esterase 4-MUH->Enzyme H2O H₂O H2O->Enzyme 4-MU 4-Methylumbelliferone (Fluorescent) Enzyme->4-MU Heptanoate Heptanoic Acid Enzyme->Heptanoate

Enzymatic hydrolysis of 4-MUH.

Experimental Protocols

General Fluorometric Lipase/Esterase Activity Assay

This protocol provides a general framework for measuring lipase or esterase activity in a sample using 4-MUH in a microplate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, commonly 0.1 M Tris-HCl with a pH of 7.0-8.0.[8][5]

  • Substrate Stock Solution: Prepare a stock solution of this compound at a concentration of 1–10 mM in an organic solvent such as DMSO or ethanol.[8] Store this solution at -20°C, protected from light.

  • Enzyme/Sample Solution: Prepare your enzyme solution or cell lysate in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

  • Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer to generate a standard curve for quantifying the amount of product formed.

2. Assay Procedure:

  • Add a specific volume of the enzyme/sample solution to the wells of a microplate.

  • To initiate the reaction, add the 4-MUH substrate solution to each well. The final concentration of the substrate typically ranges from 10 to 100 µM, but may require optimization.

  • Incubate the plate at a controlled temperature, typically 37°C, for a duration of 10–60 minutes.[8] The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.2 M sodium carbonate), which also enhances the fluorescence of the 4-MU product.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-450 nm.[8]

  • Quantify the amount of 4-MU produced by comparing the fluorescence readings to the 4-MU standard curve.

G A Prepare Reagents (Buffer, Substrate, Sample) B Pipette Sample into Microplate Wells A->B C Add 4-MUH Substrate to Initiate Reaction B->C D Incubate at 37°C (10-60 min) C->D E Add Stop Solution D->E F Measure Fluorescence (Ex: 365nm, Em: 445nm) E->F G Calculate Enzyme Activity (vs. 4-MU Standard Curve) F->G

General workflow for a 4-MUH based enzyme assay.

Cell Viability and Cytotoxicity Assay

The principle for this assay relies on the activity of intracellular esterases present in viable cells to hydrolyze 4-MUH.[4][9][10]

1. Cell Preparation:

  • Plate cells in a 96-well microplate at a desired density and allow them to adhere or grow for a specific period.

  • Treat the cells with the compounds or conditions being tested for cytotoxicity. Include appropriate positive and negative controls.

2. Assay Procedure:

  • After the treatment period, remove the culture medium.

  • Wash the cells gently with a buffered saline solution (e.g., PBS).

  • Add a working solution of this compound (typically in a serum-free medium or buffer) to each well.

  • Incubate the plate for a sufficient time (e.g., 30-60 minutes) at 37°C to allow for the hydrolysis of the substrate by viable cells.

  • Measure the fluorescence directly in the plate reader using the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the number of viable cells.

Applications in Research and Development

  • Enzyme Screening and Kinetics: 4-MUH is an ideal substrate for high-throughput screening of lipase and esterase inhibitors or activators. Its high sensitivity allows for the use of small sample volumes and low enzyme concentrations.

  • Cell Proliferation and Cytotoxicity: The assay provides a simple, rapid, and sensitive method for measuring cell viability and the cytotoxic effects of compounds in drug discovery and toxicology studies.[8][10][11]

  • Microbiology: It has been used to detect and quantify specific microbial populations, such as E. coli, based on their enzymatic activity.[12]

Limitations

While the 4-MUH assay is robust, it is important to consider potential limitations. The assay measures general esterase or lipase activity and may not be specific for a single enzyme.[13] For instance, one study concluded that while MUH hydrolysis correlated with lipase activity in oats, it was primarily measuring esterase activity.[13] Additionally, factors in the sample matrix that quench fluorescence or inhibit enzyme activity can interfere with the assay. Therefore, appropriate controls are crucial for accurate data interpretation.

References

A-Z of 4-Methylumbelliferyl Substrates in Enzyme Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of fluorogenic substrates has revolutionized enzyme activity assays, offering superior sensitivity compared to colorimetric methods.[1] Among these, substrates based on 4-methylumbelliferone (B1674119) (4-MU) are some of the most widely used for their reliability and strong fluorescent signal. This technical guide provides an in-depth overview of the discovery, principles, and applications of 4-MU substrates in enzyme assays, complete with data, experimental protocols, and visualizations to aid researchers in their work.

The Principle of 4-MU-Based Enzyme Assays

The fundamental principle of 4-MU-based assays lies in the enzymatic cleavage of a non-fluorescent substrate to produce the highly fluorescent product, 4-methylumbelliferone (also known as hymecromone). 4-MU-conjugated substrates are virtually non-fluorescent. However, when an enzyme cleaves the glycosidic or ester bond linking the 4-MU molecule to the substrate, the liberated 4-MU fluoresces strongly under UV light (typically with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm).[2][3]

The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a measure of the enzyme's activity. To maximize the fluorescent signal, the reaction is often stopped with a high-pH buffer (e.g., sodium carbonate), as 4-MU's fluorescence is maximal above a pH of 9.[4][5]

Key Advantages of 4-MU Substrates:
  • High Sensitivity: Fluorometric assays using 4-MU substrates are 10 to 100 times more sensitive than colorimetric assays.[1]

  • Broad Applicability: A wide range of 4-MU derivatives are available, allowing for the assay of numerous enzymes, including glycosidases, phosphatases, and sulfatases.

  • Suitability for High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it ideal for HTS of potential enzyme inhibitors in drug discovery.[6]

Common Enzymes Assayed with 4-MU Substrates

A diverse array of enzymes can be studied using 4-MU substrates. The specificity of the assay is determined by the molecule conjugated to the 4-MU.

Enzyme ClassSpecific Enzyme Example4-MU SubstrateCommon Applications
Glycosidases β-Glucuronidase (GUS)4-Methylumbelliferyl-β-D-glucuronide (MUG)Reporter gene assays in plant biology, detection of E. coli.[2]
β-Galactosidase (β-gal)4-Methylumbelliferyl-β-D-galactopyranoside (MUGal)Reporter gene assays, diagnosis of lysosomal storage diseases.[7][8]
Glucocerebrosidase (GCase)4-Methylumbelliferyl-β-D-glucopyranosideDiagnosis and research of Gaucher's disease.[9][10]
α-L-Iduronidase4-Methylumbelliferyl-α-L-iduronideDiagnosis of Mucopolysaccharidosis I (MPS I).[11]
Phosphatases Acid Phosphatase4-Methylumbelliferyl phosphate (B84403) (MUP)General enzyme activity studies.
Sulfatases Arylsulfatase4-Methylumbelliferyl sulfateDiagnosis of lysosomal storage diseases like Metachromatic Leukodystrophy.[12][11]
Lipases Lysosomal Acid Lipase (B570770) (LAL)4-Methylumbelliferyl palmitateScreening for Wolman disease and Cholesteryl Ester Storage Disease.[13]
Kinetic Parameters of β-Glucuronidase (GUS) with 4-MU Substrates

The choice of substrate can influence the kinetic parameters of an enzyme. Below is a comparison of kinetic parameters for E. coli β-glucuronidase with different fluorogenic substrates.[14]

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
4-Methylumbelliferyl-β-D-glucuronide (4-MUG)0.07921.29 x 106
6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG)0.11746.93 x 105
3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG)0.48357.40 x 104

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for common 4-MU-based enzyme assays.

Protocol 1: Quantitative β-Glucuronidase (GUS) Assay in Plant Extracts.[3][8][16]

This protocol is adapted for use in 96-well microtiter plates and is suitable for large-scale screens.[6]

1. Reagent Preparation:

  • GUS Extraction Buffer: 50 mM NaPO4 (pH 7.0), 10 mM dithiothreitol (B142953) (DTT), 1 mM Na2EDTA, 0.1% sodium lauryl sarcosine, 0.1% Triton X-100.[15]

  • GUS Assay Buffer: 1 mM 4-Methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.[3]

  • Stop Buffer: 0.2 M Sodium Carbonate (Na2CO3).[16]

  • 4-MU Standard Stock Solution (1 mM): Dissolve 19.8 mg of 4-methylumbelliferone (sodium salt) in 100 mL of distilled water. Store at 4°C, protected from light.[4][17]

2. Sample Preparation:

  • Homogenize approximately 100 mg of plant tissue in 100 µL of cold GUS Extraction Buffer.[15]

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant (crude extract) to a new tube and keep on ice.[3]

3. Assay Procedure:

  • Pre-warm the GUS Assay Buffer to 37°C.[15]

  • Add 50 µL of crude extract to 50 µL of pre-warmed GUS Assay Buffer in a microcentrifuge tube.[16]

  • Incubate at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to ensure the reaction is in the linear range.[15]

  • Stop the reaction by adding 50 µL of the reaction mixture to 1.95 mL of Stop Buffer in a fluorometer cuvette or 10 µL to 190 µL in a 96-well plate.[16]

4. Measurement and Quantification:

  • Generate a standard curve using dilutions of the 4-MU standard stock solution in Stop Buffer.[4]

  • Measure the fluorescence of the samples and standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[3]

  • Calculate the GUS activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Protocol 2: Lysosomal Glucocerebrosidase (GCase) Activity Assay.[11][19]

This assay is used for diagnosing Gaucher disease and for research into Parkinson's disease.

1. Reagent Preparation:

  • Citrate-Phosphate Buffer (pH 5.4): Mix 20 mL of 0.2 M Na2HPO4 with 14 mL of 0.1 M citric acid and adjust the pH.[18]

  • Active GCase Buffer: To the citrate-phosphate buffer, add a protease inhibitor cocktail, 0.25% Triton X-100, and 0.2% sodium taurocholate. Prepare fresh daily.[18]

  • Substrate Solution: 2.5 mM 4-Methylumbelliferyl-β-D-glucoside (4-MUGlc) in Active GCase Buffer.[18]

  • Inhibitor Solution (for specificity control): 0.8 mM Conduritol B Epoxide (CBE) in Active GCase Buffer.[18]

  • Stop Solution: 1 M Glycine, pH 10.5.[18]

2. Assay Procedure (384-well plate format):

  • Pipette 10 µL of protein lysate (e.g., from cultured cells) into the wells.

  • For specificity control, add 5 µL of the CBE inhibitor solution to half of the sample wells and a carrier solution to the other half.

  • Incubate for 15 minutes at 37°C with shaking.[18]

  • Add 15 µL of the 4-MUGlc substrate solution to all wells.[18]

  • Incubate for 60 minutes at 37°C with shaking.[18]

  • Add 30 µL of the Stop Solution to each well.

3. Measurement:

  • Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • The specific GCase activity is the difference between the fluorescence in the wells without and with the CBE inhibitor.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes.

G cluster_prep Sample & Reagent Preparation cluster_assay Enzyme Reaction cluster_measure Data Acquisition Tissue Tissue/Cell Homogenization Extract Centrifugation & Supernatant Collection Tissue->Extract Mix Mix Extract with 4-MU Substrate Extract->Mix Substrate Prepare 4-MU Substrate Solution Stop Prepare Stop Buffer Standard Prepare 4-MU Standard Curve Incubate Incubate at 37°C Mix->Incubate StopReaction Add Stop Buffer Incubate->StopReaction Read Read Fluorescence (Ex: 365nm, Em: 450nm) StopReaction->Read Calculate Calculate Enzyme Activity Read->Calculate

Caption: General workflow for a 4-Methylumbelliferyl (4-MU) based enzyme assay.

Signaling Pathway Example: Lysosomal Storage Disorders

Many lysosomal enzymes are routinely assayed using 4-MU substrates for the diagnosis of lysosomal storage diseases (LSDs).[11] A deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, causing cellular dysfunction.

G cluster_normal Normal Cellular Function cluster_lsd Lysosomal Storage Disease (e.g., Gaucher) Lysosome Lysosome Substrate Glycosphingolipid (e.g., Glucocerebroside) Substrate_LSD Glycosphingolipid Enzyme Lysosomal Hydrolase (e.g., GCase) Substrate->Enzyme Product Breakdown Products (e.g., Glucose + Ceramide) Enzyme->Product Recycle Cellular Recycling Product->Recycle Enzyme_LSD Deficient GCase Substrate_LSD->Enzyme_LSD Accumulation Substrate Accumulation Enzyme_LSD->Accumulation Blocked Dysfunction Cellular Dysfunction Accumulation->Dysfunction

Caption: Role of a lysosomal enzyme in health and disease.

Application in Drug Development: High-Throughput Screening

4-MU assays are invaluable for screening large compound libraries to identify potential enzyme inhibitors.

G cluster_results Results Interpretation Library Compound Library Assay Enzyme + 4-MU Substrate + Test Compound Library->Assay Incubate Incubation Assay->Incubate Readout Fluorescence Measurement Incubate->Readout HighSignal High Fluorescence (No Inhibition) Readout->HighSignal LowSignal Low Fluorescence (Inhibition) Readout->LowSignal Hit Hit Compound Identification LowSignal->Hit

Caption: Workflow for high-throughput screening of enzyme inhibitors.

Conclusion

Substrates based on 4-Methylumbelliferyl have become a cornerstone of modern enzyme kinetics and diagnostics. Their high sensitivity, versatility, and adaptability to high-throughput formats ensure their continued relevance in research, clinical diagnostics, and drug development. This guide provides the foundational knowledge and practical protocols to effectively implement these powerful tools in the laboratory.

References

Methodological & Application

Application Note and Protocol: 4-Methylumbelliferyl Heptanoate Lipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the fluorometric determination of lipase (B570770) activity using 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) as a substrate. This assay is applicable for measuring lipase activity in various biological samples, including purified enzyme preparations, cell lysates, tissue homogenates, and serum.

Principle

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-Methylumbelliferyl heptanoate, by lipase. This reaction releases the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The rate of increase in fluorescence intensity is directly proportional to the lipase activity in the sample. The fluorescence of 4-MU is measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm. It is important to note that this substrate may also be hydrolyzed by other esterases; therefore, appropriate controls are necessary to ensure the specific measurement of lipase activity[1].

Materials and Reagents

Reagent/MaterialSpecifications
This compound (4-MUH)Purity >95%
4-Methylumbelliferone (4-MU)Standard for calibration curve
Dimethyl sulfoxide (B87167) (DMSO)For dissolving substrate and standard
Tris-HCl Buffer0.1 M, pH 8.0
LipasePositive control
Black, flat-bottom 96-well microplateFor fluorescence measurement
Microplate readerWith fluorescence detection capabilities

Experimental Protocols

3.1. Reagent Preparation

  • 10 mM this compound (Substrate Stock Solution): Dissolve an appropriate amount of 4-MUH in DMSO to achieve a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

  • 1 mM 4-Methylumbelliferone (Standard Stock Solution): Dissolve an appropriate amount of 4-MU in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

  • Working Substrate Solution: Dilute the 10 mM Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 0.25 mM). Prepare this solution fresh before each experiment.

  • Sample Preparation:

    • Tissues or Cells: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1x10^6) in ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material[2]. The supernatant is the sample.

    • Serum/Plasma: Serum or plasma samples can often be diluted directly in the Assay Buffer[2][3]. A starting dilution of 1:10 to 1:20 is recommended[3].

3.2. Standard Curve Preparation

  • Prepare a series of dilutions of the 1 mM 4-MU Standard Stock Solution in Assay Buffer to create standards with concentrations ranging from 0 to 100 µM.

  • Add 50 µL of each standard dilution to the wells of a black 96-well microplate.

  • Add 50 µL of Assay Buffer to each standard well to bring the final volume to 100 µL.

Standard Concentration (µM)Volume of 1 mM 4-MU Stock (µL)Volume of Assay Buffer (µL)Final Volume (µL)
1001090100
80892100
60694100
40496100
20298100
00100100

3.3. Assay Procedure

  • Add 50 µL of the prepared samples to the wells of the 96-well plate. For each sample, prepare a parallel well containing 50 µL of the sample for a background control.

  • Include a positive control by adding a known lipase solution and a blank control containing only the Assay Buffer.

  • Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells except the sample background wells. To the sample background wells, add 50 µL of Assay Buffer.

  • The final volume in all wells should be 100 µL.

  • Incubate the plate at 37°C for 25-30 minutes, protected from light[4].

  • Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm using a microplate reader[5]. Measurements can be taken in kinetic mode or as an endpoint reading.

Data Analysis

  • Subtract the fluorescence reading of the blank control from the readings of all other wells.

  • Subtract the fluorescence reading of the sample background control from the corresponding sample wells.

  • Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of 4-MU produced in each sample well.

  • Calculate the lipase activity using the following formula:

    Lipase Activity (U/mL) = (Amount of 4-MU produced (nmol) / (Incubation time (min) x Sample volume (mL)))

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the assay conditions.

Visualization

Lipase_Assay_Workflow This compound Lipase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Standard) Plate_Setup Plate Setup: - Samples - Standards - Controls Reagent_Prep->Plate_Setup Sample_Prep Sample Preparation (Lysates, Serum, etc.) Sample_Prep->Plate_Setup Standard_Curve Prepare 4-MU Standard Curve Dilutions Standard_Curve->Plate_Setup Add_Substrate Add 4-MUH Substrate to Initiate Reaction Plate_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Fluorescence_Read Measure Fluorescence (Ex: 365 nm, Em: 445 nm) Incubation->Fluorescence_Read Data_Processing Data Processing: - Background Subtraction Fluorescence_Read->Data_Processing Calculate_Activity Calculate Lipase Activity using Standard Curve Data_Processing->Calculate_Activity

Caption: Workflow for the this compound Lipase Assay.

Reaction_Principle Principle of the Fluorometric Lipase Assay Substrate This compound (Non-fluorescent) Enzyme Lipase Substrate->Enzyme Hydrolysis Product1 Heptanoate Enzyme->Product1 Product2 4-Methylumbelliferone (4-MU) (Fluorescent) Enzyme->Product2

Caption: Enzymatic reaction underlying the fluorometric lipase assay.

References

Application Notes and Protocols for Cell Viability Assay Using 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) cell viability assay is a sensitive and reliable fluorometric method for determining cell viability and cytotoxicity. This assay is predicated on the principle that viable cells possess active intracellular esterases.[1][2][3] These enzymes cleave the non-fluorescent substrate 4-MUH, releasing the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the number of viable, metabolically active cells in the sample. This method offers a high-throughput-compatible alternative to traditional cytotoxicity assays such as the 51Cr release assay.[3]

Principle of the Assay:

The core of the 4-MUH assay lies in the enzymatic activity of intracellular esterases, which are ubiquitous in the cytoplasm of healthy, living cells. The substrate, 4-Methylumbelliferyl heptanoate, is a lipophilic compound that can readily cross the cell membrane of both live and dead cells. However, only in viable cells with intact plasma membranes and active metabolism can the ester bond of 4-MUH be hydrolyzed by cytosolic esterases. This enzymatic cleavage yields two products: heptanoate and the fluorescent compound 4-methylumbelliferone (4-MU). When excited by light at approximately 360 nm, 4-MU emits a strong fluorescence signal at around 450 nm. This fluorescence can be quantified using a microplate reader, providing a direct measure of the number of viable cells.

Applications

The 4-MUH cell viability assay is a versatile tool with a broad range of applications in biological research and drug discovery, including:

  • Cytotoxicity Studies: Assessing the toxic effects of chemical compounds, nanoparticles, or other agents on cultured cells.

  • Drug Screening: High-throughput screening of compound libraries to identify potential therapeutic agents that inhibit cell growth or induce cell death.

  • Cell Proliferation Assays: Measuring the rate of cell growth in response to various stimuli, such as growth factors or inhibitory molecules.

  • Apoptosis Studies: As a complementary assay to distinguish between different modes of cell death. A decrease in esterase activity is an early indicator of cellular stress and membrane integrity loss.

Data Presentation

The quantitative data generated from a 4-MUH cell viability assay is typically presented in a tabular format to clearly illustrate the dose-dependent effects of a test compound. The raw fluorescence units (RFU) are first corrected by subtracting the background fluorescence (from wells containing medium and 4-MUH but no cells). The percentage of cell viability is then calculated relative to the untreated control cells (vehicle-treated), which are considered 100% viable.

Table 1: Example of Dose-Response Data for Compound X on ABC Cancer Cells after 48-hour exposure.

Compound X Concentration (µM)Mean Relative Fluorescence Units (RFU)Standard Deviation (RFU)% Cell Viability
0 (Vehicle Control)15,000850100%
0.114,50078096.7%
112,75065085.0%
107,50042050.0%
503,00021020.0%
1001,50012010.0%

From this data, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50) value, which is a key parameter for quantifying the potency of a cytotoxic compound.

Experimental Protocols

This section provides a detailed methodology for performing a cell viability assay using this compound.

Materials and Reagents:

  • This compound (4-MUH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Complete cell culture medium

  • Cells of interest

  • Test compound

  • 96-well clear-bottom black or white plates

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO2 incubator to allow the cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. A vehicle control (e.g., DMSO diluted in medium to the same final concentration as in the highest compound concentration) should be included.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Assay Procedure:

    • Prepare a 100 µM working solution of 4-MUH in PBS. This may require initial dissolution of the 4-MUH stock in a small amount of DMSO before dilution in PBS.

    • After the incubation period, gently aspirate the medium containing the test compound from each well.

    • Wash the cells twice with 100 µL of PBS to remove any residual compound and dead, non-adherent cells.

    • Add 100 µL of the 100 µM 4-MUH working solution to each well, including wells without cells that will serve as a background control.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (RFU of treated cells / RFU of vehicle control cells) x 100

    • Plot the % cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

The following diagrams illustrate the key processes involved in the 4-MUH cell viability assay.

G Principle of the 4-MUH Cell Viability Assay cluster_cell Viable Cell MUH_in 4-MUH (Non-fluorescent) Esterase Intracellular Esterases MUH_in->Esterase Enzymatic Cleavage MU 4-MU (Fluorescent) Esterase->MU Fluorescence Fluorescence (Ex: 360nm, Em: 450nm) MU->Fluorescence Detection MUH_out 4-MUH (Substrate) MUH_out->MUH_in Cellular Uptake

Caption: Enzymatic conversion of 4-MUH to fluorescent 4-MU in viable cells.

G Experimental Workflow for 4-MUH Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with Compound/Vehicle overnight_incubation->treat_cells incubation Incubate (e.g., 48h) treat_cells->incubation wash_cells Wash Cells with PBS incubation->wash_cells add_muh Add 4-MUH Solution wash_cells->add_muh final_incubation Incubate (30-60 min) add_muh->final_incubation read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) final_incubation->read_fluorescence analyze_data Data Analysis (% Viability, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the 4-MUH cell viability assay.

G Cellular Health and Esterase Activity healthy_cell Healthy Cell cellular_stress Cellular Stress / Cytotoxic Insult healthy_cell->cellular_stress high_esterase High Intracellular Esterase Activity healthy_cell->high_esterase membrane_integrity Intact Cell Membrane healthy_cell->membrane_integrity early_apoptosis Early Apoptosis cellular_stress->early_apoptosis late_apoptosis Late Apoptosis / Necrosis early_apoptosis->late_apoptosis decreasing_esterase Decreasing Esterase Activity early_apoptosis->decreasing_esterase membrane_blebbing Membrane Blebbing early_apoptosis->membrane_blebbing low_esterase Low/No Esterase Activity late_apoptosis->low_esterase membrane_compromised Compromised Membrane late_apoptosis->membrane_compromised

Caption: Correlation of esterase activity with stages of cell health and death.

References

Application Notes and Protocols for Cytotoxicity Assay using 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining cell viability and cytotoxicity using the fluorogenic substrate 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH). This assay is a sensitive and reliable method for assessing the effects of chemical compounds on cell health and is suitable for high-throughput screening.

Introduction and Principle

The 4-Methylumbelliferyl heptanoate (4-MUH) cytotoxicity assay is a fluorimetric method used to assess cell viability by measuring the activity of intracellular esterases.[1][2][3] Non-fluorescent 4-MUH is a cell-permeable compound that can be hydrolyzed by non-specific esterases present in viable, metabolically active cells. This enzymatic cleavage releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample. A decrease in fluorescence indicates a loss of cell viability or cytotoxicity. This assay is a simple, rapid, and sensitive method for measuring cell-mediated cytotoxicity and cell proliferation.[4]

Key Features:

  • Fluorometric Detection: Offers high sensitivity and a wide dynamic range.

  • Live-Cell Assay: Measures an enzymatic activity characteristic of viable cells.

  • Rapid and Simple: The protocol is straightforward and can be completed in a relatively short time.

  • High-Throughput Compatible: Amenable to microplate formats for screening large numbers of samples.

Experimental Workflow and Biochemical Reaction

The overall experimental workflow involves cell seeding, treatment with test compounds, incubation with the 4-MUH substrate, and subsequent fluorescence measurement. The core of the assay is the enzymatic conversion of the non-fluorescent substrate into a fluorescent product by viable cells.

experimental_workflow Experimental Workflow for 4-MUH Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_detection Detection cell_seeding Seed cells in a 96-well plate cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion add_compounds Add test compounds at various concentrations cell_adhesion->add_compounds incubation Incubate for a defined period (e.g., 24-72h) add_compounds->incubation add_4MUH Add 4-MUH substrate solution to each well incubation->add_4MUH incubation_assay Incubate for 1-2 hours add_4MUH->incubation_assay measure_fluorescence Measure fluorescence (Ex: 360 nm, Em: 460 nm) incubation_assay->measure_fluorescence

Caption: Experimental workflow for the 4-MUH cytotoxicity assay.

enzymatic_reaction Biochemical Principle of the 4-MUH Assay cluster_cell Viable Cell esterase Intracellular Esterases MU 4-Methylumbelliferone (Fluorescent) esterase->MU Heptanoate Heptanoate esterase->Heptanoate MUH This compound (Non-fluorescent) MUH->esterase Hydrolysis

Caption: Enzymatic conversion of 4-MUH to 4-MU by intracellular esterases.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • This compound (4-MUH) (e.g., Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Black, clear-bottom 96-well microplates

  • Test compounds and vehicle control

  • Positive control for cytotoxicity (e.g., digitonin (B1670571) or doxorubicin)

  • Multichannel pipette

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

3.2. Reagent Preparation

  • 4-MUH Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUH powder in DMSO to make a 10 mM stock solution. Mix well by vortexing. Store in small aliquots at -20°C, protected from light.

  • 4-MUH Working Solution (100 µM): On the day of the assay, dilute the 10 mM 4-MUH stock solution 1:100 in pre-warmed complete cell culture medium. Mix thoroughly before use.

3.3. Cell Seeding

  • Harvest and count cells. Resuspend the cells in complete culture medium to the desired density.

  • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. The optimal seeding density will depend on the cell line and should be determined empirically (e.g., 5,000-20,000 cells/well).

  • Include wells for "no-cell" controls (medium only) to determine background fluorescence.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

3.4. Compound Treatment

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

3.5. Assay Procedure

  • After the treatment period, carefully remove the compound-containing medium from each well.

  • Wash the cells once with 100 µL of pre-warmed PBS.

  • Add 100 µL of the 100 µM 4-MUH working solution to each well, including the "no-cell" control wells.

  • Incubate the plate at 37°C for 1 to 2 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • After incubation, measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

3.6. Data Analysis

  • Background Subtraction: Subtract the average fluorescence intensity of the "no-cell" control wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Fluorescence of Treated Cells - Background) / (Fluorescence of Vehicle Control - Background)] x 100

  • Data Presentation: Plot the percent viability against the log concentration of the test compound to generate a dose-response curve. From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from a 4-MUH cytotoxicity assay.

Table 1: Raw Fluorescence Data

CompoundConcentration (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)
Vehicle045,87646,12345,998
Compound A0.144,98745,23445,111
Compound A138,76539,01238,889
Compound A1021,45621,70321,580
Compound A1005,6785,9255,802
Positive Control501,2341,4811,358
No-Cell ControlN/A876901889

RFU: Relative Fluorescence Units

Table 2: Calculated Percent Viability and IC₅₀

CompoundConcentration (µM)Average RFU (Background Subtracted)Percent Viability (%)
Vehicle045,110100.0
Compound A0.144,22298.0
Compound A137,99984.2
Compound A1020,72445.9
Compound A1004,91610.9
Positive Control504691.0
IC₅₀ for Compound A ~12.5 µM

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Contaminated reagents or medium. - Autohydrolysis of 4-MUH.- Use fresh, sterile reagents. - Prepare 4-MUH working solution fresh. - Minimize exposure of 4-MUH solution to light and elevated temperatures.
Low Signal-to-Noise Ratio - Low cell number. - Insufficient incubation time with 4-MUH. - Low esterase activity in the cell type.- Increase the cell seeding density. - Optimize the incubation time with 4-MUH. - Consider an alternative viability assay if esterase activity is inherently low.
High Well-to-Well Variability - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Interference from Test Compounds - Compound is fluorescent at the assay wavelengths. - Compound inhibits or activates esterases.- Run a control with the compound in the absence of cells to check for intrinsic fluorescence. - If the compound interferes, consider a different cytotoxicity assay (e.g., ATP-based or dye exclusion).

References

Application Notes and Protocols for High-Throughput Screening with 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and amenability to automation. 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) is a fluorogenic substrate used for the detection of lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUH to the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a robust method for screening enzyme inhibitors.

These application notes provide a detailed protocol for utilizing 4-MUH in a high-throughput screening campaign to identify lipase (B570770) inhibitors. It includes information on assay principle, experimental procedures, data analysis, and quality control.

Assay Principle

The enzymatic reaction at the core of this assay is the hydrolysis of 4-Methylumbelliferyl heptanoate by a lipase or esterase. This reaction cleaves the ester bond, releasing heptanoic acid and the fluorescent molecule 4-methylumbelliferone. The fluorescence of 4-MU can be monitored over time to determine the reaction rate. In an inhibitor screening context, a decrease in the rate of fluorescence production indicates the inhibitory activity of a test compound.

Enzymatic Reaction Diagram

Enzymatic_Reaction Figure 1. Enzymatic Hydrolysis of 4-MUH. cluster_reactants Reactants cluster_products Products 4-MUH This compound (Non-Fluorescent) Lipase Lipase 4-MUH->Lipase 4-MU 4-Methylumbelliferone (Fluorescent) Lipase->4-MU Hydrolysis Heptanoate Heptanoate Lipase->Heptanoate

Caption: Figure 1. Enzymatic Hydrolysis of 4-MUH.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compound (4-MUH)Sigma-AldrichM2516
Porcine Pancreatic Lipase (PPL)Sigma-AldrichL3126
Tris-HClThermo Fisher ScientificBP152
Triton X-100Sigma-AldrichT8787
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Orlistat (Positive Control Inhibitor)Cayman Chemical10005388
384-well black, flat-bottom platesCorning3710

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.

  • 4-MUH Stock Solution (10 mM): Dissolve 2.88 mg of 4-MUH in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

  • Lipase Stock Solution (1 mg/mL): Dissolve porcine pancreatic lipase in assay buffer. The final concentration used in the assay should be determined empirically by titration to achieve a linear reaction rate for at least 30 minutes.

  • Test Compounds and Control Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Orlistat in DMSO.

High-Throughput Screening Protocol for Lipase Inhibitors

This protocol is designed for a 384-well plate format and can be adapted for other formats.

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound from the library plates to the wells of a 384-well black assay plate.

    • For control wells, add 50 nL of DMSO (negative control, 100% activity) or 50 nL of Orlistat (positive control, 0% activity) to designated wells.

  • Enzyme Addition:

    • Prepare a working solution of lipase in assay buffer. The optimal concentration should result in a robust signal well within the linear range of the fluorescence reader.

    • Add 10 µL of the lipase working solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow the test compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare a working solution of 4-MUH by diluting the 10 mM stock solution in assay buffer. The final concentration in the assay should be at or near the Km value for the lipase, if known. A typical starting concentration is 100 µM.

    • Add 10 µL of the 4-MUH working solution to all wells to initiate the enzymatic reaction. The final assay volume will be 20.05 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 20-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).

    • Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

HTS Workflow Diagram

HTS_Workflow Figure 2. High-Throughput Screening Workflow. cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Plating Compound/Control Plating (50 nL) Enzyme_Addition Add Lipase Solution (10 µL) Compound_Plating->Enzyme_Addition Preincubation Pre-incubation (15 min) Enzyme_Addition->Preincubation Substrate_Addition Add 4-MUH Substrate (10 µL) Preincubation->Substrate_Addition Measurement Kinetic Fluorescence Reading (Ex: 360 nm, Em: 450 nm) Substrate_Addition->Measurement Data_Normalization Data Normalization Measurement->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification IC50_Determination IC50 Curve Fitting Hit_Identification->IC50_Determination

Caption: Figure 2. High-Throughput Screening Workflow.

Data Analysis and Quality Control

Data Normalization

The raw fluorescence data should be normalized to the controls on each plate to determine the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 x (1 - [(Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)])

Where:

  • Signal_Compound is the fluorescence signal in the presence of a test compound.

  • Signal_Positive_Control is the average fluorescence signal in the presence of a known inhibitor (e.g., Orlistat).

  • Signal_Negative_Control is the average fluorescence signal in the absence of an inhibitor (DMSO only).

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls.

  • Z' = 1 - [(3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|]

Where:

  • SD is the standard deviation.

  • Mean is the average signal.

Table 1: Interpretation of Z'-Factor Values

Z'-FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

Hit Identification and Confirmation

"Hits" are compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls). All primary hits should be re-tested to confirm their activity.

IC50 Determination

For confirmed hits, a dose-response curve is generated by testing a range of concentrations of the compound. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic model.

Example Data Presentation

The following tables present example data from a hypothetical HTS campaign for lipase inhibitors using the 4-MUH assay.

Table 2: Example HTS Assay Validation Data

ParameterValue
Mean Negative Control (RFU)15,000
SD Negative Control (RFU)750
Mean Positive Control (RFU)1,200
SD Positive Control (RFU)150
Z'-Factor 0.64

Table 3: Example Dose-Response Data for a Confirmed Hit

Inhibitor Concentration (µM)% Inhibition
10098.5
3092.1
1075.3
352.8
128.4
0.310.2
0.12.5
IC50 (µM) 2.8

Signaling Pathway and Mechanism of Inhibition

While the 4-MUH assay directly measures enzymatic activity, the identified inhibitors can act through various mechanisms. Understanding the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) requires further kinetic studies. The following diagram illustrates the general concept of enzyme inhibition.

Enzyme Inhibition Diagram

Inhibition_Pathway Figure 3. General Enzyme Inhibition Mechanisms. Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor ES_Complex->Enzyme - Substrate Product Product ES_Complex->Product k_cat EI_Complex->Enzyme - Inhibitor Product->Enzyme

Caption: Figure 3. General Enzyme Inhibition Mechanisms.

Conclusion

The this compound-based assay provides a robust, sensitive, and scalable method for the high-throughput screening of lipase and esterase inhibitors. Careful assay optimization, stringent quality control using the Z'-factor, and thorough hit validation are critical for the success of any HTS campaign. The protocols and guidelines presented here offer a comprehensive framework for researchers to implement this assay in their drug discovery efforts.

Application Notes: Protocol for Preparing 4-Methylumbelliferyl Heptanoate Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) working solutions for use in fluorometric enzyme assays. 4-Methylumbelliferyl heptanoate is a sensitive fluorogenic substrate used for the detection of lipase (B570770) and esterase activity.[1][2] The enzymatic hydrolysis of the heptanoate ester bond by these enzymes releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity. This protocol covers the preparation of a concentrated stock solution and its subsequent dilution to a final working concentration for use in typical assay conditions.

Chemical Properties and Handling

This compound is a solid powder that is stable when stored under appropriate conditions.[3][4] Key quantitative data and handling instructions are summarized below.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight288.34 g/mol [3][5]
AppearanceWhite to off-white powder/solid[3]
Melting Point41-42 °C[3][4]
Recommended Storage-20°C, protect from light[3][5][6]
Solubility (Stock Solution)Pyridine (50 mg/mL), DMSO, DMF[3][6][7]
Shelf Life3 years (under proper storage)[5]

Experimental Protocol: Solution Preparation

This protocol is divided into two main stages: the preparation of a concentrated stock solution and the dilution to a final working solution for immediate use in an enzyme assay.

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Appropriate aqueous assay buffer (e.g., Tris-HCl, Phosphate Buffer, pH 7.0-8.0)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ice bucket

Preparation of 10 mM Stock Solution in DMSO

A concentrated stock solution is prepared in an organic solvent like DMSO, where 4-MUH exhibits good solubility.[6][7] This stock solution can be stored for future use.

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weigh Compound: Using an analytical balance, accurately weigh out 2.88 mg of this compound.

    • Calculation:Mass (mg) = Desired Concentration (mM) * Molecular Weight (g/mol) * Volume (L) * 1000 mg/g

    • Mass (mg) = 10 mM * 288.34 g/mol * 0.001 L * 1000 mg/g = 2.88 mg

  • Dissolve in DMSO: Transfer the weighed powder to a sterile microcentrifuge tube or amber vial. Add 1.0 mL of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until all the solid has completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[3][5] The solution is stable for several months under these conditions.

Preparation of 100 µM Working Solution

The working solution is prepared by diluting the concentrated stock solution into the desired aqueous assay buffer immediately before performing the experiment. The final concentration may need to be optimized based on the specific enzyme and assay conditions.

Procedure:

  • Retrieve Stock Solution: Thaw one aliquot of the 10 mM 4-MUH stock solution on ice.

  • Determine Required Volume: Calculate the volume of assay buffer required. For example, to prepare 1 mL of a 100 µM working solution:

    • Calculation (Dilution Formula M1V1 = M2V2):

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = (100 * 1000) / 10,000 = 10 µL

  • Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of the desired assay buffer.

  • Mix: Vortex the solution gently to ensure it is homogeneous.

  • Immediate Use: The working solution should be prepared fresh and used immediately, as the ester linkage of 4-MUH can be susceptible to hydrolysis in aqueous solutions over time. Do not store the aqueous working solution.[8]

Application Workflow: Lipase/Esterase Activity Assay

The prepared 4-MUH working solution serves as the substrate in a fluorometric assay to measure enzyme activity. The hydrolysis of 4-MUH by an enzyme yields 4-methylumbelliferone, which fluoresces with an emission maximum around 445-455 nm upon excitation at approximately 360 nm.[1][9]

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_stock Prepare 10 mM Stock Solution in DMSO prep_work Prepare 100 µM Working Solution in Assay Buffer prep_stock->prep_work Dilute add_enzyme Add Enzyme Sample to Working Solution prep_work->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Measure Fluorescence (Ex: ~360nm, Em: ~450nm) incubate->measure calibrate Calibrate with 4-MU Standard Curve measure->calibrate calculate Calculate Enzyme Activity (nmol/min/mg) calibrate->calculate

Figure 1: General experimental workflow for a fluorometric enzyme assay using a this compound working solution.

Safety Precautions

  • This compound should be handled in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Handle with care.

  • Conduct all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

References

Applications of 4-Methylumbelliferyl Heptanoate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) is a fluorogenic substrate widely utilized in drug discovery for the high-throughput screening (HTS) of enzyme inhibitors. Its utility lies in its specific hydrolysis by certain esterases, primarily lipases and carboxylesterases, to release the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This enzymatic reaction provides a sensitive and continuous assay format amenable to automation, making it a valuable tool for identifying and characterizing potential drug candidates that target these enzyme classes.

The core principle of a 4-MUH-based assay involves the enzymatic cleavage of the heptanoate ester bond, liberating 4-MU which exhibits strong fluorescence upon excitation at approximately 365 nm, with an emission maximum around 445 nm. In the presence of an inhibitor, the rate of 4-MU formation is reduced, providing a direct measure of the inhibitor's potency.

This document provides detailed application notes and protocols for the use of 4-MUH in drug discovery, with a focus on two key enzyme targets: pancreatic lipase (B570770) and carboxylesterases.

Key Applications in Drug Discovery

  • High-Throughput Screening (HTS) for Pancreatic Lipase Inhibitors: Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats.[1] Inhibition of this enzyme is a validated therapeutic strategy for the treatment of obesity.[1][2] 4-MUH serves as an effective substrate for screening large compound libraries to identify novel pancreatic lipase inhibitors.

  • Screening for Carboxylesterase Inhibitors: Carboxylesterases (CES) are a family of enzymes crucial for the metabolism of a wide range of drugs and prodrugs.[3][4] Inhibition of specific CES isozymes can be a strategy to modulate drug pharmacokinetics, enhance the efficacy of prodrugs, or mitigate drug-induced toxicities.[4] 4-MUH is a suitable substrate for developing HTS assays to identify selective CES inhibitors.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables summarize IC50 values for various inhibitors against pancreatic lipase. It is important to note that the substrate used in these studies was often a derivative of 4-methylumbelliferone, such as 4-methylumbelliferyl oleate (B1233923) (4-MUO), which has a similar detection principle to 4-MUH.

InhibitorTarget EnzymeSubstrate UsedIC50 Value (µM)Reference
OrlistatPorcine Pancreatic Lipase4-MU Oleate0.092[5]
Luteolin 6-C-β-D-boivinopyranosidePancreatic LipaseNot Specified50.5 ± 3.9[6]
OrientinPancreatic LipaseNot Specified31.6 ± 2.7[6]
IsoorientinPancreatic LipaseNot Specified44.6 ± 1.3[6]
DerhamnosylmaysinPancreatic LipaseNot Specified25.9 ± 3.7[6]
Isoorientin-2-O-α-L-rhamnosidePancreatic LipaseNot Specified18.5 ± 2.6[6]
Kaempferol 3-O-rutinosidePancreatic LipaseNot Specified2.9[5]
Taraxacum (B1175051) officinale ExtractPorcine Pancreatic Lipase4-MU Oleate78.2 µg/mL[7]

Experimental Protocols

Protocol 1: High-Throughput Screening for Pancreatic Lipase Inhibitors

This protocol provides a framework for a 96- or 384-well plate-based HTS assay to identify inhibitors of porcine pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (Sigma, L3126 or equivalent)

  • 4-Methylumbelliferyl heptanoate (4-MUH)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Orlistat (positive control)

  • 96- or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay should be determined empirically, but a starting point of 1-5 µg/mL is recommended.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUH in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

    • Positive Control: Prepare a stock solution of Orlistat in DMSO. A typical starting concentration is 1 mM.

  • Assay Protocol:

    • Add 2 µL of test compound or control (DMSO for negative control, Orlistat for positive control) to the wells of the microplate.

    • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of a pre-warmed (37°C) working solution of 4-MUH in assay buffer. The final concentration of 4-MUH should be at or near its Km value (if known) or empirically determined (e.g., 10-50 µM).

    • Immediately begin kinetic measurement of fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader (Ex: 365 nm, Em: 445 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each compound relative to the negative control (DMSO).

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Screening for Carboxylesterase 1 (CES1) Inhibitors

This protocol outlines a method for identifying inhibitors of human carboxylesterase 1 (hCES1), an important enzyme in drug metabolism.

Materials:

  • Recombinant human Carboxylesterase 1 (hCES1)

  • This compound (4-MUH)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Loperamide (a known CES inhibitor, for positive control)

  • 96- or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a stock solution of hCES1 in phosphate buffer. The optimal concentration should be determined through enzyme titration experiments.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of 4-MUH in DMSO.

    • Assay Buffer: 100 mM Phosphate buffer, pH 7.4.

    • Positive Control: Prepare a stock solution of a known CES1 inhibitor, such as loperamide, in DMSO.

  • Assay Protocol:

    • Add 2 µL of the test compound or control to the microplate wells.

    • Add 48 µL of the hCES1 enzyme solution to each well and pre-incubate for 10 minutes at room temperature.

    • Start the enzymatic reaction by adding 50 µL of the 4-MUH substrate solution in assay buffer. The final substrate concentration should be optimized for the assay.

    • Measure the fluorescence kinetically for 15-30 minutes at room temperature.

  • Data Analysis:

    • Determine the reaction velocity from the linear phase of the fluorescence increase.

    • Calculate the percentage of inhibition for each test compound.

    • Generate dose-response curves and calculate IC50 values for active compounds.

Signaling Pathways and Experimental Workflows

Pancreatic Lipase Inhibition in the Context of Lipid Metabolism

Pancreatic lipase plays a central role in the digestion of dietary triglycerides. Its inhibition directly impacts the absorption of fatty acids and monoglyceroids, thereby reducing caloric intake from fat. This mechanism is a key strategy in the development of anti-obesity drugs.[2]

Pancreatic_Lipase_Pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate Fatty_Acids Free Fatty Acids Pancreatic_Lipase->Fatty_Acids Monoglycerides 2-Monoglycerides Pancreatic_Lipase->Monoglycerides Inhibitor 4-MUH-Identified Inhibitor (e.g., Orlistat) Inhibitor->Pancreatic_Lipase Inhibition Absorption Intestinal Absorption Fatty_Acids->Absorption Monoglycerides->Absorption Adipose_Tissue Adipose Tissue (Fat Storage) Absorption->Adipose_Tissue Reduced Obesity Obesity Adipose_Tissue->Obesity Reduced Contribution

Caption: Inhibition of Pancreatic Lipase in Lipid Metabolism.

Carboxylesterase in Prodrug Activation

Carboxylesterases are critical for the metabolic activation of many ester-containing prodrugs to their pharmacologically active forms. Identifying compounds that modulate CES activity can be crucial for optimizing drug efficacy and safety.

Carboxylesterase_Prodrug_Activation Prodrug Ester Prodrug (Inactive) CES1 Carboxylesterase 1 (hCES1) Prodrug->CES1 Substrate Active_Drug Active Drug (Carboxylic Acid) CES1->Active_Drug Hydrolysis Therapeutic_Target Therapeutic Target Active_Drug->Therapeutic_Target Pharmacological_Effect Pharmacological Effect Therapeutic_Target->Pharmacological_Effect Inhibitor 4-MUH-Identified Inhibitor Inhibitor->CES1 Modulation HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Characterization Assay_Dev Assay Development (Enzyme/Substrate Titration) Z_Factor Z'-Factor Determination (Assay Robustness) Assay_Dev->Z_Factor Compound_Library Compound Library Screening Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Profiling IC50->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

References

Detecting Cell-Mediated Cytotoxicity with the MUH Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Memorial University of Newfoundland (MUH) assay is a non-radioactive, fluorometric method for quantifying cell-mediated cytotoxicity. This assay offers a sensitive and reliable alternative to traditional methods like the 51Chromium (51Cr) release assay, avoiding the hazards and logistical challenges associated with radioactivity.[1][2] The core principle of the MUH assay lies in the enzymatic activity of viable cells.[1][3] The substrate, 4-methylumbelliferyl heptanoate (B1214049) (MUH), is a non-fluorescent compound that can freely diffuse across the cell membrane.[1] Once inside a living cell, intracellular esterases cleave the heptanoate group from MUH, releasing the highly fluorescent molecule 4-methylumbelliferone. The resulting fluorescence intensity is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity when effector cells are co-cultured with target cells.

Key Advantages of the MUH Assay:

  • Non-Radioactive: Eliminates the need for radioactive isotopes, reducing safety concerns and disposal costs.[1]

  • High Sensitivity: The fluorometric readout provides a high signal-to-noise ratio, often demonstrating greater sensitivity than the 51Cr release assay.[1]

  • Rapidity and Simplicity: The assay protocol is straightforward and can be completed in a few hours, making it suitable for high-throughput screening applications.

  • Adherent and Suspension Cells: The assay can be adapted for both adherent and suspension target cell lines.

Comparison with 51Cr Release Assay:

The MUH assay consistently demonstrates higher cytotoxicity values compared to the 51Cr release assay under similar experimental conditions. This increased sensitivity allows for the detection of lower levels of cell lysis.

Cell LineEffector:Target (E:T) Ratio% Cytotoxicity (MUH Assay)% Cytotoxicity (51Cr Release Assay)
StML-1116:157%26%
SKMel-2816:139%14%

Data adapted from a study comparing the MUH and 51Cr release assays for the determination of cellular cytotoxicity to adherent growing cell lines.[1]

Signaling Pathway of Cell-Mediated Cytotoxicity

Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs) are the primary effector cells responsible for cell-mediated cytotoxicity. The process is initiated by the recognition of target cells, leading to the activation of signaling pathways that culminate in target cell apoptosis. The two main pathways are the granule exocytosis pathway and the death receptor pathway.

Cell-Mediated Cytotoxicity Signaling Pathway Cell-Mediated Cytotoxicity Signaling Pathway cluster_effector Effector Cell (NK Cell / CTL) cluster_target Target Cell Effector Effector Cell Granules Cytotoxic Granules (Perforin & Granzymes) Effector->Granules Signal Transduction ActivatingReceptor Activating Receptor ActivatingReceptor->Effector Recognition Target Target Cell Granules->Target FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding Caspase3 Caspase-3 Target->Caspase3 Granzyme B activation Ligand Ligand Ligand->ActivatingReceptor Caspase8 Caspase-8 FasR->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Signaling pathways of cell-mediated cytotoxicity.

Experimental Workflow for MUH Assay

The MUH assay follows a structured workflow from cell preparation to data analysis, enabling the efficient determination of cell-mediated cytotoxicity.

MUH_Assay_Workflow MUH Assay Experimental Workflow Start Start Prep_Target Prepare and Seed Target Cells Start->Prep_Target Prep_Effector Prepare Effector Cells Start->Prep_Effector CoCulture Co-culture Effector and Target Cells Prep_Target->CoCulture Prep_Effector->CoCulture Wash Wash to Remove Effector Cells and Debris CoCulture->Wash Add_MUH Add MUH Reagent Wash->Add_MUH Incubate Incubate Add_MUH->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: A streamlined workflow for the MUH cytotoxicity assay.

Experimental Protocols

Materials and Reagents
  • Target cells (e.g., K562, Daudi)

  • Effector cells (e.g., primary NK cells, PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 4-Methylumbelliferyl heptanoate (MUH) (Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO) for MUH stock solution

  • 96-well clear-bottom black plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Protocol for MUH Assay

1. Preparation of Target Cells:

  • Culture target cells to a logarithmic growth phase.

  • Harvest and wash the cells twice with complete culture medium.

  • Resuspend the cells in complete medium and perform a cell count.

  • Adjust the cell concentration to 1 x 10^5 cells/mL.

  • Seed 100 µL of the target cell suspension (1 x 10^4 cells/well) into a 96-well clear-bottom black plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence (for adherent cell lines).

2. Preparation of Effector Cells:

  • Isolate effector cells (e.g., PBMCs or purified NK cells) from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).[4]

  • Wash the effector cells twice with complete culture medium.

  • Resuspend the cells in complete medium and perform a cell count.

  • Prepare serial dilutions of effector cells in complete medium to achieve the desired Effector:Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1).

3. Co-culture of Effector and Target Cells:

  • Carefully remove the culture medium from the wells containing the target cells.

  • Add 100 µL of the diluted effector cell suspensions to the respective wells.

  • Include the following control wells in triplicate:

    • Target Spontaneous Release: Target cells with 100 µL of medium only.

    • Target Maximum Release (Lysis Control): Target cells with 100 µL of medium containing a lysing agent (e.g., 1% Triton X-100).

    • Effector Spontaneous Release: Effector cells at the highest concentration with 100 µL of medium only (no target cells).

    • Medium Background: 100 µL of medium only.

  • Centrifuge the plate at 120 x g for 2 minutes to facilitate cell-to-cell contact.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

4. MUH Staining and Fluorescence Measurement:

  • After incubation, gently wash the wells twice with 200 µL of PBS (without Mg2+ and Ca2+) to remove effector cells and dead target cells. Be careful not to dislodge adherent target cells.

  • Prepare a 100 µg/mL working solution of MUH in PBS.

  • Add 50 µL of the MUH working solution to each well.

  • Incubate the plate at 37°C in the dark for 35 minutes.

  • Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis

The percentage of specific cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Fluorescence (Spontaneous) - Fluorescence (Experimental)) / (Fluorescence (Spontaneous) - Fluorescence (Maximum))] x 100

Where:

  • Fluorescence (Experimental): Fluorescence of target cells co-cultured with effector cells.

  • Fluorescence (Spontaneous): Fluorescence of target cells incubated with medium alone.

  • Fluorescence (Maximum): Fluorescence of target cells lysed with detergent.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Autofluorescence of culture medium or compounds. - Non-specific hydrolysis of MUH.- Use phenol (B47542) red-free medium. - Subtract the fluorescence of a medium-only control. - Ensure thorough washing after co-culture.
Low Signal or Poor Dynamic Range - Insufficient number of viable cells. - Suboptimal MUH concentration or incubation time. - Inefficient esterase activity in the specific cell type.- Optimize cell seeding density. - Titrate MUH concentration and incubation time. - Verify cell viability before starting the assay.
High Well-to-Well Variability - Inconsistent cell seeding. - Uneven washing. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistency. - Be gentle and consistent during washing steps.
Effector Cells Adhering to the Plate - Certain effector cell types may have adherent properties.- If effector cell adherence is significant and interferes with the assay, consider using a different non-adherent target cell line or a flow cytometry-based assay.

References

Application Notes and Protocols for the Quantification of Lipase in Environmental Samples using Methylumbelliferyl-Heptanoate (MUH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are ubiquitous enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. In environmental science, the quantification of lipase (B570770) activity serves as a crucial indicator of microbial activity and the biogeochemical cycling of carbon. This is particularly relevant in the study of contaminated soils and waters, where lipases play a role in the biodegradation of oily substances. The use of fluorogenic substrates, such as methylumbelliferyl-heptanoate (MUH), provides a highly sensitive and specific method for the quantification of lipase activity.

The assay is based on the enzymatic cleavage of the non-fluorescent MUH substrate by lipases, which releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the lipase activity in the sample and can be measured using a fluorometer. This method is adaptable for high-throughput screening in microplate formats, making it suitable for large-scale environmental monitoring projects.

Principle of the Assay

The enzymatic reaction at the core of this application is the hydrolysis of methylumbelliferyl-heptanoate (MUH) by lipase. MUH is an ester of the fluorescent molecule 4-methylumbelliferone and heptanoic acid. In its esterified form, the fluorescence of the umbelliferone (B1683723) moiety is quenched. Upon enzymatic cleavage by lipase, 4-methylumbelliferone is released, resulting in a significant increase in fluorescence intensity when excited at approximately 365 nm and measuring the emission at around 445 nm. The rate of this fluorescence increase is a direct measure of the lipase activity in the environmental sample.

Data Presentation

Table 1: Lipase Activity in Marine Water Samples
StationTrophic StatusLipase Activity (nmol FFA · liter⁻¹ · h⁻¹) using MUF-oleateBacterial Production (µg of C · liter⁻¹ · h⁻¹)
D01Nearshore (Productive)5.830.59
D33Offshore (Oligotrophic)0.880.26
[1][2]
Table 2: Kinetic Parameters of Purified Lipase from Kocuria flava Y4
SubstrateKm (mM)Vmax (µmol/min⁻¹mg⁻¹)
p-nitrophenyl acetate (B1210297) (p-NPA)4.625125
[3]

Experimental Protocols

Protocol 1: Quantification of Lipase Activity in Soil and Sediment Samples

This protocol is adapted from established methods for soil enzyme assays using fluorogenic substrates.[1][4]

1. Materials and Reagents:

  • Soil/Sediment Samples: Collected and stored at 4°C before analysis.

  • Extraction Buffer: 50 mM Tris-maleate buffer, pH 5.0.

  • MUH Substrate Stock Solution: 10 mM Methylumbelliferyl-heptanoate in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C in the dark.

  • 4-Methylumbelliferone (4-MU) Standard Stock Solution: 1 mM 4-Methylumbelliferone in DMSO. Store at -20°C in the dark.

  • Stopping Solution: 0.1 M NaOH.

  • Black, 96-well microplates.

  • Fluorometric microplate reader.

  • Homogenizer or sonicator.

  • Centrifuge.

2. Sample Preparation:

  • Determine the dry weight equivalent of the soil or sediment samples by drying a subsample at 105°C for 24 hours.

  • For the assay, use fresh, sieved (2 mm) soil or sediment.

  • Prepare a soil/sediment slurry by homogenizing 1 g (dry weight equivalent) of the sample in 100 mL of sterile water or extraction buffer using a sonicator for 2 minutes at a low energy setting (e.g., 40 J/s).[5]

3. Assay Procedure:

  • Prepare a 4-MU Standard Curve:

    • Create a series of dilutions of the 4-MU standard stock solution in the extraction buffer to final concentrations ranging from 0 to 100 µM.

    • Add 200 µL of each standard dilution to the wells of the 96-well microplate.

    • Add 50 µL of the soil/sediment slurry to each standard well to account for matrix effects (quenching).

    • Add 50 µL of stopping solution.

  • Prepare Sample and Control Wells:

    • In triplicate, add 200 µL of the soil/sediment slurry to the wells of the black 96-well microplate.

    • Sample Wells: Add 50 µL of the MUH substrate working solution (diluted from stock to a final concentration of 100-200 µM in extraction buffer).

    • Negative Control Wells (Substrate Autohydrolysis): Add 200 µL of extraction buffer and 50 µL of the MUH substrate working solution.

    • Sample Blank Wells (Background Fluorescence): Add 200 µL of the soil/sediment slurry and 50 µL of extraction buffer (without MUH).

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 30-180 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[6]

  • Stopping the Reaction:

    • After incubation, stop the enzymatic reaction by adding 50 µL of 0.1 M NaOH to all sample and control wells.

  • Measurement:

    • Centrifuge the microplate at 3000 x g for 5 minutes to pellet the soil/sediment particles.

    • Measure the fluorescence in a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

4. Data Analysis:

  • Subtract the fluorescence of the sample blank from the sample wells to correct for background fluorescence.

  • Subtract the fluorescence of the negative control to correct for substrate autohydrolysis.

  • Use the 4-MU standard curve to convert the corrected fluorescence readings of the samples into the amount of 4-MU produced (in nmol).

  • Calculate the lipase activity as nmol of 4-MU produced per gram of dry soil per hour (nmol g⁻¹ h⁻¹).

Protocol 2: Quantification of Lipase Activity in Water Samples

1. Materials and Reagents:

  • Same as for soil and sediment samples.

2. Sample Preparation:

  • Collect water samples and store them at 4°C. If the samples are turbid, they can be pre-filtered through a coarse filter to remove large particulates. For total lipase activity, unfiltered samples should be used.

3. Assay Procedure:

  • Prepare a 4-MU Standard Curve:

    • Prepare standards as described in Protocol 1, but use the filtered water sample (if applicable) or deionized water as the diluent to prepare the standard curve to account for any matrix effects of the water.

  • Prepare Sample and Control Wells:

    • In triplicate, add 200 µL of the water sample to the wells of the black 96-well microplate.

    • Sample Wells: Add 50 µL of the MUH substrate working solution.

    • Negative Control Wells: Add 200 µL of deionized water and 50 µL of the MUH substrate working solution.

    • Sample Blank Wells: Add 200 µL of the water sample and 50 µL of extraction buffer (without MUH).

  • Incubation, Stopping, and Measurement:

    • Follow steps 3, 4, and 5 from Protocol 1.

4. Data Analysis:

  • Perform corrections as described in Protocol 1.

  • Calculate the lipase activity as nmol of 4-MU produced per liter of water per hour (nmol L⁻¹ h⁻¹).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition cluster_analysis Data Analysis sample_collection Environmental Sample (Soil, Water, Sediment) homogenization Homogenization/Slurry Preparation (for Soil/Sediment) sample_collection->homogenization add_sample Add Sample Slurry/Water homogenization->add_sample incubation Incubation (Controlled Temperature and Time) add_sample->incubation add_substrate Add MUH Substrate add_substrate->incubation add_controls Prepare Blanks and Controls add_controls->incubation stop_reaction Stop Reaction (add NaOH) incubation->stop_reaction centrifugation Centrifugation (for Soil/Sediment) stop_reaction->centrifugation fluor_reading Fluorescence Measurement (Ex: 365 nm, Em: 445 nm) centrifugation->fluor_reading calculate_activity Calculate Lipase Activity (nmol g⁻¹ h⁻¹ or nmol L⁻¹ h⁻¹) fluor_reading->calculate_activity standard_curve Generate 4-MU Standard Curve standard_curve->calculate_activity

Caption: Experimental workflow for the quantification of lipase activity.

reaction_pathway MUH Methylumbelliferyl-Heptanoate (Non-fluorescent) Products 4-Methylumbelliferone (4-MU) (Highly Fluorescent) + Heptanoic Acid MUH->Products Enzymatic Hydrolysis Lipase Lipase Lipase->MUH

Caption: Enzymatic reaction pathway for the MUH-based lipase assay.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylumbelliferyl Heptanoate (4-MUH) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) assay. The guides focus on the critical role of pH in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-Methylumbelliferyl heptanoate (4-MUH) assay?

The 4-MUH assay is a fluorometric method used to determine cell viability and cytotoxicity.[1][2] The assay relies on the activity of intracellular esterases present in viable cells. These enzymes hydrolyze the non-fluorescent substrate, this compound (4-MUH), into two products: heptanoate and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). The resulting fluorescence intensity is directly proportional to the number of viable cells.

Q2: How does pH affect the 4-MUH assay?

The pH has a dual effect on the 4-MUH assay: it influences both the enzymatic activity of the cellular esterases and the fluorescence of the product, 4-methylumbelliferone (4-MU).

  • Enzyme Activity: Like most enzymes, intracellular esterases have an optimal pH range for their activity. Deviations from this optimal pH can lead to a decrease in the rate of 4-MUH hydrolysis, resulting in lower fluorescence signals.

  • Fluorescence of 4-MU: The fluorescence of 4-MU is highly dependent on the pH of the solution.[3] The fluorescence intensity is minimal at acidic pH (pH 6 or less) and reaches its maximum in alkaline conditions, typically between pH 9 and 10.[3][4][5]

Q3: What is the optimal pH for measuring 4-MU fluorescence?

The optimal pH for maximizing the fluorescence signal of 4-methylumbelliferone is in the range of 9.0 to 10.0.[3][5] It is common practice to stop the enzymatic reaction by adding a high pH buffer, such as a glycine-NaOH buffer at pH 10.7, to ensure a consistent and maximal fluorescent readout.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Suboptimal pH for enzyme activity: The pH of your cell culture medium or assay buffer may be inhibiting the intracellular esterases.Ensure your assay buffer is within the optimal pH range for the cells you are working with (typically around pH 7.2-7.4 for mammalian cells).
Acidic final pH of the reaction mixture: The enzymatic reaction may have produced acidic byproducts, lowering the pH and quenching the 4-MU fluorescence.Add a stop solution with a high pH (e.g., pH 10.0-10.7) to all wells, including controls and standards, before reading the fluorescence. This will ensure a uniform and maximal fluorescence signal.[4]
Incorrect pH of the 4-MU standard curve: The pH of the standards must match the final pH of the samples.Prepare your 4-MU standards in the same final buffer (including the high pH stop solution) as your experimental samples.
High background fluorescence Autohydrolysis of 4-MUH: The 4-MUH substrate can spontaneously hydrolyze, especially at alkaline pH.Prepare the 4-MUH substrate solution fresh and keep it on ice. Avoid prolonged incubation times. Include a "no-cell" control to measure and subtract the background fluorescence from autohydrolysis.
Contaminated reagents or medium: Phenol (B47542) red in cell culture medium can interfere with fluorescence measurements.Use a phenol red-free medium for the assay. Ensure all buffers and solutions are prepared with high-purity water and are free of fluorescent contaminants.
Inconsistent results between experiments pH variability: Small variations in the pH of buffers or the final reaction mixture can lead to significant differences in fluorescence.Always use a calibrated pH meter to prepare your buffers. Prepare a large batch of buffer for a series of experiments to ensure consistency. Use a stop solution to normalize the final pH across all plates and experiments.

Experimental Protocols

Standard Protocol for 4-MUH Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat cells with the compounds of interest for the desired duration. Include appropriate positive and negative controls.

  • Preparation of 4-MUH Solution: Prepare a stock solution of 4-MUH in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the final working concentration in a phenol red-free cell culture medium or an appropriate assay buffer (e.g., PBS, pH 7.4).

  • Assay Incubation: Remove the treatment medium from the cells and add the 4-MUH working solution to each well. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be optimized for your specific cell type.

  • Stopping the Reaction: Add a stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.7) to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[4]

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at approximately 360 nm and emission at approximately 450 nm.[4]

  • Data Analysis: Subtract the average fluorescence of the "no-cell" control from all experimental wells. Plot the fluorescence intensity against the concentration of the test compound to determine cell viability.

Preparation of a 4-MU Standard Curve
  • Prepare a 4-MU Stock Solution: Dissolve 4-methylumbelliferone in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the 4-MU stock solution in the same final assay buffer that will be used for the experimental samples, including the high pH stop solution.

  • Measurement: Add the same volume of each standard dilution to the wells of the 96-well plate as your samples.

  • Read Fluorescence: Measure the fluorescence of the standards at the same excitation and emission wavelengths used for the experimental samples.

  • Plot: Generate a standard curve by plotting the fluorescence intensity versus the known concentration of 4-MU. This curve can be used to quantify the amount of 4-MU produced in your assay.

Quantitative Data Summary

Table 1: pH Dependence of 4-Methylumbelliferone (4-MU) Fluorescence

pHRelative Fluorescence Intensity (%)Excitation Wavelength (nm)Emission Wavelength (nm)
< 6.0Minimal~320~445
7.0Moderate~360~450
7.6Midpoint of transition--
9.0 - 10.0Maximum~360~445-450
Data compiled from multiple sources.[3][4][6][7][8]

Table 2: Optimal pH for Various Enzymes Utilizing 4-MU Substrates

EnzymeSubstrateOptimal pH for Activity
β-N-acetylhexosaminidases4-methylumbelliferyl-N-acetyl-β-D-galactosaminide4.0 - 5.0
Lipases (e.g., from Chromobacterium viscosum, Pseudomonas fluorescens)4-methylumbelliferyl oleate7.0 - 8.0
Hen Egg White Lysozyme (B549824)4-methylumbelliferyl-β-D-N-N'-N″ triacetylchitotrioside5.2
This table provides examples and the optimal pH for the esterases in your specific cell line should be determined empirically.[3][9][10]

Visualizations

Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound A->B Adherence C Add 4-MUH Substrate B->C Treatment D Incubate (37°C) C->D Enzymatic Reaction E Add Stop Solution (High pH) D->E Stop Reaction F Read Fluorescence (Ex: 360nm, Em: 450nm) E->F Maximize Signal

Caption: Experimental workflow for the 4-MUH cell viability assay.

pH_Effect cluster_reaction Enzymatic Reaction Phase cluster_detection Fluorescence Detection Phase Enzyme_Activity Esterase Activity Optimal_Enzyme_pH Optimal pH (e.g., ~7.4) Enzyme_Activity->Optimal_Enzyme_pH Maximal Rate Low_Enzyme_pH Low pH Enzyme_Activity->Low_Enzyme_pH Decreased Rate High_Enzyme_pH High pH Enzyme_Activity->High_Enzyme_pH Decreased Rate Fluorescence 4-MU Fluorescence Optimal_Fluorescence_pH Optimal pH (9.0 - 10.0) Fluorescence->Optimal_Fluorescence_pH Maximal Signal Acidic_Fluorescence_pH Acidic pH (< 7.0) Fluorescence->Acidic_Fluorescence_pH Minimal Signal

References

Technical Support Center: 4-Methylumbelliferyl Heptanoate (4-MUH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) in various assays. Our goal is to help you overcome common challenges, such as substrate precipitation, to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylumbelliferyl heptanoate (4-MUH) and what is it used for?

A1: this compound (4-MUH) is a fluorogenic substrate used to measure the activity of enzymes such as lipases and esterases.[1][2][3] Upon enzymatic cleavage, it releases the highly fluorescent product 4-methylumbelliferone, which can be quantified to determine enzyme activity. It is commonly used in cell viability, cytotoxicity, and drug screening assays.[4]

Q2: Why is my 4-MUH precipitating in my assay?

A2: 4-MUH is a hydrophobic molecule with low solubility in aqueous solutions. Precipitation typically occurs when the concentration of 4-MUH exceeds its solubility limit in the final assay buffer. This can be influenced by several factors, including the concentration of organic solvent, buffer pH, and temperature.

Q3: How should I properly store 4-MUH?

A3: 4-MUH should be stored as a powder at -20°C.[2][3] Stock solutions in an organic solvent like DMSO can also be stored at -20°C or -80°C for extended stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing 4-MUH Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of 4-MUH in your assays.

Problem: Precipitate is observed in the assay well after adding 4-MUH.

G

Step 1: Review Stock Solution Preparation

The first step in troubleshooting is to ensure the 4-MUH stock solution is prepared correctly.

  • Is the correct solvent being used? 4-MUH is poorly soluble in water but soluble in organic solvents.

  • Is the stock concentration appropriate? A highly concentrated stock solution is more prone to precipitation upon dilution into an aqueous buffer.

  • Is the 4-MUH fully dissolved? Ensure the powder is completely dissolved in the organic solvent before any dilution. Gentle warming or vortexing can aid dissolution.

Solvent Reported Solubility Notes
Pyridine50 mg/mL[2]Clear, colorless to faintly yellow solution.
DMSOSoluble (qualitative)A common solvent for preparing stock solutions for biological assays.
TolueneSoluble in 5% toluene[3]May not be suitable for all biological assays.

Table 1: Solubility of this compound in Organic Solvents.

Step 2: Optimize Assay Conditions

If the stock solution is prepared correctly, the next step is to optimize the conditions of the final assay mixture.

  • Final Organic Solvent Concentration: The percentage of the organic solvent from the stock solution in the final assay volume is critical. If this percentage is too low, 4-MUH can precipitate.

  • Assay Buffer pH: While specific data for 4-MUH is limited, the stability of similar ester-containing compounds can be pH-dependent. Extreme pH values can lead to hydrolysis of the ester bond. The fluorescence of the product, 4-methylumbelliferone, is also pH-dependent, with optimal fluorescence in slightly alkaline conditions (pH 7.5-8.5).

  • Temperature: Temperature can affect solubility. While many assays are performed at 37°C, consider if a different temperature may improve solubility without compromising enzyme activity.

Step 3: Consider the Use of Additives

If precipitation persists after optimizing the assay conditions, the inclusion of a non-ionic detergent can help to increase the solubility of 4-MUH.

  • Detergents: Non-ionic detergents like Triton X-100 or Tween 20 can form micelles that encapsulate hydrophobic molecules like 4-MUH, keeping them in solution. It is crucial to use a concentration above the detergent's critical micelle concentration (CMC) but below a level that would inhibit enzyme activity.

Detergent Typical Critical Micelle Concentration (CMC)
Triton X-100~0.2-0.9 mM
Tween 20~0.06 mM

Table 2: Critical Micelle Concentrations of Common Non-ionic Detergents. Note: CMC can be affected by buffer composition and temperature.

Experimental Protocols

Protocol 1: Preparation of 4-MUH Stock Solution
  • Weigh out the desired amount of 4-MUH powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the tube until the 4-MUH is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

G

Protocol 2: General Assay Procedure to Minimize Precipitation
  • Prepare your assay buffer and other reaction components.

  • If using a detergent, add it to the assay buffer at a concentration above its CMC.

  • On the day of the experiment, thaw an aliquot of the 4-MUH stock solution.

  • Dilute the 4-MUH stock solution in the assay buffer to the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation before adding it to the assay wells.

  • Initiate the enzymatic reaction by adding the enzyme or cells to the wells containing the 4-MUH solution.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always optimize assay conditions for their specific experimental setup.

References

Technical Support Center: Enzyme Kinetics Inhibition Studies Using 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting enzyme kinetics inhibition studies using the fluorogenic substrate 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during enzyme inhibition assays with 4-MUH.

Q1: My fluorescence signal is lower than expected or shows high variability.

A1: Several factors can contribute to a low or variable fluorescence signal. Consider the following troubleshooting steps:

  • Enzyme Activity: Confirm the activity of your enzyme stock. Enzymes can lose activity due to improper storage or handling. It's advisable to run a positive control with a known active enzyme batch.[1]

  • Substrate Integrity: Ensure the 4-MUH substrate has not degraded. Protect it from light and moisture. Prepare fresh substrate solutions for each experiment.

  • Buffer Conditions: Verify the pH and ionic strength of your assay buffer. Most esterases and lipases have an optimal pH range, and deviations can significantly impact activity.[2]

  • Instrument Settings: Check the excitation and emission wavelengths on your fluorometer or plate reader. For the product 4-methylumbelliferone (B1674119) (4-MU), the typical excitation is around 360-365 nm, and the emission is around 445-450 nm.[3][4]

  • Incomplete Reaction: The incubation time may be insufficient for the enzyme to generate a strong signal. Optimize the incubation time by running a time-course experiment.

Q2: I am observing a high background fluorescence in my negative control wells (no enzyme).

A2: High background fluorescence can be caused by:

  • Spontaneous Hydrolysis of 4-MUH: 4-MUH can undergo non-enzymatic hydrolysis, especially at alkaline pH or elevated temperatures, leading to the release of the fluorescent 4-MU product.[5] To mitigate this, prepare fresh substrate solutions and minimize the time the substrate is in the assay buffer before the reaction is initiated. Running a substrate-only control is crucial to quantify and subtract this background.

  • Contaminated Reagents: Your buffer components or water could be contaminated with fluorescent compounds. Use high-purity reagents and water.

  • Autofluorescence of Assay Plate: Some microplates can exhibit autofluorescence. Use black, opaque-walled plates designed for fluorescence assays to minimize this.

Q3: My results suggest inhibition, but I suspect it might be an artifact. How can I confirm true inhibition?

A3: False positives in fluorescence-based assays are a common issue. Here's how to investigate potential artifacts:

  • Intrinsic Fluorescence of Test Compound: The inhibitor itself might be fluorescent at the excitation and emission wavelengths used for 4-MU detection.[6] To check for this, run a control with the inhibitor in the assay buffer without the enzyme and substrate.

  • Fluorescence Quenching by Test Compound: The inhibitor may quench the fluorescence of the 4-MU product, leading to an apparent decrease in signal that mimics inhibition.[7][8][9] To test for quenching, run a reaction to generate 4-MU, then add the inhibitor and measure any decrease in fluorescence.

  • Precipitation of Test Compound: The inhibitor may have poor solubility in the aqueous assay buffer and precipitate out of solution, scattering light and interfering with the fluorescence reading.[10][11] Visually inspect the wells for any precipitation. It is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it in the assay buffer.[3][10]

Q4: The solubility of 4-Methylumbelliferyl heptanoate in my aqueous buffer is poor.

A4: 4-MUH is a hydrophobic molecule with limited solubility in aqueous solutions. To improve solubility:

  • Use a Co-solvent: Prepare a concentrated stock solution of 4-MUH in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Sonication/Vortexing: After diluting the stock solution into the assay buffer, gentle vortexing or sonication can help to fully dissolve the substrate.

Q5: My kinetic data does not fit a standard Michaelis-Menten model.

A5: Deviations from Michaelis-Menten kinetics can occur for several reasons:

  • Substrate Inhibition: At very high concentrations, the substrate itself may inhibit the enzyme's activity.

  • Allosteric Enzymes: The enzyme may have multiple binding sites that interact cooperatively, leading to a sigmoidal rather than hyperbolic curve.[12][13]

  • Impure Substrate or Enzyme: Contaminants in the substrate or enzyme preparation can interfere with the reaction.

Experimental Protocols

Detailed Methodology for a Lipase (B570770) Inhibition Assay using 4-MUH

This protocol provides a general framework for determining the inhibitory potential of a compound against a lipase or esterase.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 15-30 minutes.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3]

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of the test inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer. Include a vehicle control (DMSO at the same concentration as in the inhibitor wells).

    • Pre-incubation: Add a fixed volume of the enzyme solution to each well, followed by the inhibitor dilutions. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Reaction Initiation: Start the reaction by adding the 4-MUH substrate to each well. The final substrate concentration should ideally be close to the Km value of the enzyme for 4-MUH.

    • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation at ~365 nm and emission at ~445 nm.[14] Collect data points every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate Initial Velocities: Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • Determine Inhibition Mechanism and Ki: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or non-linear regression analysis to determine the inhibition constant (Ki).[12][15]

Data Presentation

The following tables summarize typical kinetic parameters that can be obtained from enzyme inhibition studies. The values presented are illustrative and will vary depending on the specific enzyme, inhibitor, and experimental conditions.

Table 1: Illustrative Kinetic Parameters for a Hypothetical Esterase with 4-MUH

ParameterValueUnits
Km50µM
Vmax120RFU/min

Table 2: Illustrative Inhibition Data for a Hypothetical Lipase with 4-MUH and Various Inhibitors

InhibitorIC50KiInhibition Type
Inhibitor A105Competitive
Inhibitor B2530Non-competitive
Orlistat (Reference)0.50.2Competitive

Note: The values for Orlistat are representative and may not be specific to an assay using 4-MUH.

Mandatory Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Serial Dilutions prep_reagents->prep_dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_dilutions->pre_incubate initiate_reaction Initiate Reaction with 4-MUH Substrate pre_incubate->initiate_reaction monitor_fluorescence Monitor Fluorescence (Ex: 365nm, Em: 445nm) initiate_reaction->monitor_fluorescence calc_velocity Calculate Initial Reaction Velocities monitor_fluorescence->calc_velocity det_ic50 Determine IC50 calc_velocity->det_ic50 det_ki Determine Ki and Inhibition Mechanism calc_velocity->det_ki

Caption: Workflow for a typical enzyme inhibition assay using 4-MUH.

Logical Relationship: Competitive Enzyme Inhibition

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (4-MUH) I Inhibitor (I) ES->E P Product (P) (4-MU) ES->P k_cat EI->E P->E

Caption: Mechanism of competitive enzyme inhibition.

References

selection of appropriate buffer for 4-Methylumbelliferyl heptanoate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylumbelliferyl heptanoate (4-MUH) and what is it used for?

A1: this compound (4-MUH) is a fluorogenic substrate used to measure the activity of various hydrolytic enzymes, primarily lipases and esterases.[1][2][3][4] It is also utilized in cell-based assays to determine cell viability and cytotoxicity by measuring intracellular esterase activity.[5][6][7][8][9][10] The non-fluorescent 4-MUH is hydrolyzed by the enzyme to produce the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected with a fluorescence spectrophotometer.[2][11]

Q2: What are the optimal excitation and emission wavelengths for detecting the product of the 4-MUH assay?

A2: The fluorescent product, 4-methylumbelliferone (4-MU), has an optimal excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-450 nm.[2]

Q3: How should I dissolve and store this compound (4-MUH)?

A3: 4-MUH is fat-soluble and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution, typically in the range of 1-10 mM.[2] It is recommended to store the powder at -20°C and the solvent stock solution at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment to avoid precipitation and potential hydrolysis.[12]

Q4: What is a suitable buffer for my 4-MUH assay?

A4: The choice of buffer depends on the specific enzyme being assayed. A common starting point is a buffer in the pH range of 7-8.[2] For lipases and esterases, buffers such as 50 mM sodium phosphate (B84403) at pH 7.0 or 0.1 M Tris-HCl at pH 8.0 have been used successfully.[1] It is crucial to determine the optimal pH for your specific enzyme.

Q5: Why is the fluorescence of the product, 4-methylumbelliferone (4-MU), pH-dependent?

A5: The fluorescence intensity of 4-methylumbelliferone is highly dependent on its ionization state, which is governed by the pH of the solution. The fluorescence is maximal at a pH of 9-10.[13] At lower pH values, where many enzymes are optimally active, the fluorescence of 4-MU is significantly lower.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal Enzyme Inactivity: The enzyme may be inactive due to improper storage, handling, or the presence of inhibitors.- Ensure the enzyme has been stored correctly and is within its expiry date.- Verify the activity of the enzyme with a known positive control substrate.- Check for potential inhibitors in your sample or buffer.
Sub-optimal pH for Fluorescence: The assay buffer pH is optimal for the enzyme but not for 4-MU fluorescence.- After the enzymatic reaction, add a "stop solution" (e.g., 0.1 M glycine-carbonate buffer, pH 10.5) to raise the pH and maximize the fluorescence signal.[14]
Substrate Degradation: The 4-MUH substrate may have degraded due to improper storage or exposure to light.- Prepare fresh substrate solutions for each experiment.- Store the stock solution protected from light at -20°C or -80°C.[2]
Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for 4-MU.- Set the excitation wavelength to ~365 nm and the emission wavelength to ~445 nm.
High Background Fluorescence Substrate Autohydrolysis: 4-MUH can spontaneously hydrolyze, especially at alkaline pH or after prolonged storage in aqueous solutions.- Prepare fresh substrate dilutions in buffer just before the assay.- Run a "no-enzyme" control to measure the background from substrate autohydrolysis and subtract it from the sample readings.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.- Use high-purity reagents and water.- Test each component of the assay for background fluorescence.
Autofluorescence from Samples: Biological samples (e.g., cell lysates, tissue homogenates) can contain endogenous fluorescent molecules.- Run a "no-substrate" control with your sample to quantify its autofluorescence and subtract this value.
Precipitation in the Assay Well Poor Substrate Solubility: 4-MUH has limited solubility in aqueous buffers.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the substrate stock solution is compatible with your enzyme and does not exceed a level that causes precipitation (typically <1-5%).- Consider using a detergent like Triton X-100 in the assay buffer to improve solubility.
Inconsistent or Non-Linear Results Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrate.- Use calibrated pipettes and prepare master mixes to minimize pipetting variability.
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed, leading to non-linear fluorescence readings.- Dilute the sample or use a lower substrate concentration.- Perform a standard curve with 4-MU to ensure your measurements are within the linear range of your instrument.

Quantitative Data Summary

Table 1: Recommended Buffer Systems for 4-MUH Assays

BufferMolaritypH RangeTypical Enzyme ClassReference
Sodium Phosphate50 mM6.0 - 8.0Lipases, Esterases[1]
Tris-HCl50 - 100 mM7.0 - 9.0Lipases, Esterases
Potassium Phosphate100 mM6.0 - 8.0Lipases[12]
Bicarbonate-Carbonate100 mM8.0 - 10.5Lipases[12]

Table 2: pH Optima for Various Lipases and Esterases

Enzyme SourceOptimal pHReference
Geobacillus sp. Esterase7.5[15]
Pseudomonas sp. Lipase (B570770)8.0[5]
Bacillus sp. ITP-001 Lipase7.0[12]
Marine Bacillus cereus HSS Lipase6.0[16]
Esterase from Sinobacterium caligoides8.0[17]

Experimental Protocols

Standard Protocol for a Lipase/Esterase Assay using 4-MUH

This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Sodium Phosphate, pH 7.5).
  • Substrate Stock Solution (10 mM): Dissolve 2.88 mg of 4-MUH in 1 mL of DMSO. Store at -20°C, protected from light.
  • Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
  • Stop Solution (0.2 M Glycine-NaOH, pH 10.5): Prepare a 0.2 M solution of glycine (B1666218) and adjust the pH to 10.5 with NaOH.
  • 4-MU Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer mixed with the stop solution (at the same ratio as the final assay volume) to generate a standard curve for quantifying the product.

2. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of assay buffer to the blank and control wells.
  • Add 50 µL of the diluted enzyme solution to the sample wells.
  • Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., for a 100 µM final concentration in a 100 µL reaction, prepare a 200 µM working solution).
  • To initiate the reaction, add 50 µL of the working substrate solution to all wells (blank, control, and sample).
  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes). The reaction should be in the linear range.
  • Stop the reaction by adding 100 µL of the stop solution to each well.
  • Measure the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~445 nm.

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.
  • Use the 4-MU standard curve to convert the fluorescence readings into the amount of product formed (in moles or µmoles).
  • Calculate the enzyme activity, typically expressed as units/mg of protein (1 unit = 1 µmole of product formed per minute).

Visualizations

Assay_Workflow Figure 1. General Workflow for 4-MUH Enzymatic Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Stop Solution) Add_Enzyme Add Enzyme to Plate Reagents->Add_Enzyme Standard_Curve Prepare 4-MU Standard Curve Calculate_Concentration Calculate Product Concentration (using Standard Curve) Standard_Curve->Calculate_Concentration Add_Substrate Add 4-MUH Substrate Add_Enzyme->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Add_Stop Add Stop Solution (Increase pH) Incubate->Add_Stop Read_Fluorescence Read Fluorescence (Ex: 365nm, Em: 445nm) Add_Stop->Read_Fluorescence Read_Fluorescence->Calculate_Concentration Calculate_Activity Calculate Enzyme Activity Calculate_Concentration->Calculate_Activity

Caption: General Workflow for 4-MUH Enzymatic Assay.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for 4-MUH Assays Start Assay Problem Low_Signal Low/No Signal Start->Low_Signal High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Enzyme Check Enzyme Activity Low_Signal->Check_Enzyme Is enzyme active? Check_pH Optimize Detection pH (Use Stop Solution) Low_Signal->Check_pH Is detection pH optimal? Check_Wavelengths Verify Wavelengths Low_Signal->Check_Wavelengths Are wavelengths correct? No_Enzyme_Control Run No-Enzyme Control High_Background->No_Enzyme_Control Substrate autohydrolysis? No_Substrate_Control Run No-Substrate Control High_Background->No_Substrate_Control Sample autofluorescence? Fresh_Substrate Use Fresh Substrate High_Background->Fresh_Substrate Substrate degradation? Check_Pipetting Review Pipetting Technique Inconsistent_Results->Check_Pipetting Check_Linearity Check for Inner Filter Effect Inconsistent_Results->Check_Linearity

Caption: Troubleshooting Logic for 4-MUH Assays.

References

Validation & Comparative

A Head-to-Head Comparison of Lipase Assay Substrates: 4-Methylumbelliferyl Heptanoate vs. p-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipase (B570770) activity is crucial for a myriad of applications, from understanding disease pathology to screening for potential therapeutic inhibitors. The choice of substrate for these assays is a critical determinant of sensitivity, specificity, and overall reliability. This guide provides an in-depth, objective comparison of two commonly used lipase substrates: the fluorogenic 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) and the chromogenic p-nitrophenyl butyrate (B1204436) (p-NPB), supported by experimental data and detailed protocols.

Principle of Lipase Activity Detection

The fundamental principle behind both assays involves the enzymatic cleavage of an ester bond by lipase, leading to the release of a detectable molecule. The key difference lies in the nature of the reporter molecule and the method of detection.

p-Nitrophenyl Butyrate (p-NPB): A Chromogenic Approach

The lipase assay using p-NPB is a well-established colorimetric method. Lipase hydrolyzes the ester bond in p-NPB, releasing butyric acid and p-nitrophenol.[1] Under alkaline conditions (typically pH > 7.2), p-nitrophenol is converted to the p-nitrophenolate anion, which imparts a yellow color to the solution and can be quantified by measuring the absorbance of light at approximately 400-415 nm.[1][2][3][4] The rate of increase in absorbance is directly proportional to the lipase activity.

4-Methylumbelliferyl Heptanoate (4-MUH): A Fluorogenic Alternative

The assay employing 4-MUH offers a fluorometric method for detecting lipase activity. Lipase-mediated hydrolysis of 4-MUH liberates heptanoic acid and the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). This product can be excited by light at around 360 nm and emits light at approximately 450 nm. The increase in fluorescence intensity over time provides a sensitive measure of lipase activity.

Performance Comparison: A Data-Driven Analysis

Quantitative Data Summary

Parameter4-Methylumbelliferyl Derivativep-Nitrophenyl Butyrate (p-NPB)Reference
Lipase Source Not specifiedWild-type lipase[7]
Vmax Not directly available for 4-MUH0.95 U/mg protein[7]
Catalytic Efficiency (Vmax/Km) Not directly available for 4-MUH0.83[7]
Linear Range Dependent on instrument sensitivity0.05–1.60 U/mL[3][4]

It is important to note that the catalytic efficiency for p-NPB is high among p-nitrophenyl esters with varying acyl chain lengths, suggesting it is a suitable substrate for many lipases.[5][7] Fluorogenic assays, such as the one using 4-MUH, are generally known to be more sensitive than colorimetric assays, allowing for the detection of lower levels of enzyme activity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for lipase assays using both p-NPB and 4-MUH.

Lipase Assay using p-Nitrophenyl Butyrate (p-NPB)

Materials:

  • p-Nitrophenyl butyrate (p-NPB) stock solution (e.g., 50 mM in acetonitrile (B52724) or DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or 100 mM Sodium Phosphate Buffer, pH 7.2)

  • Lipase-containing sample

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm

Procedure:

  • Prepare the reaction mixture by adding the assay buffer to the wells of a microplate.

  • Add the lipase-containing sample to the wells.

  • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the p-NPB stock solution to each well.

  • Immediately start monitoring the increase in absorbance at 405-415 nm at regular intervals for a defined period (e.g., 5-15 minutes).

  • Calculate the rate of the reaction (change in absorbance per minute) from the linear portion of the curve.

  • Determine the lipase activity using the molar extinction coefficient of p-nitrophenol.

Lipase Assay using this compound (4-MUH)

Materials:

  • This compound (4-MUH) stock solution (e.g., 10 mM in DMSO or ethanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Lipase-containing sample

  • Fluorescence microplate reader or spectrofluorometer (Excitation: ~360 nm, Emission: ~450 nm)

  • 4-Methylumbelliferone (4-MU) standard for calibration

Procedure:

  • Prepare a standard curve using known concentrations of 4-MU in the assay buffer.

  • Add the assay buffer to the wells of a black microplate (to minimize background fluorescence).

  • Add the lipase-containing sample to the wells.

  • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the 4-MUH stock solution to each well.

  • Immediately begin measuring the increase in fluorescence at the specified wavelengths at regular intervals.

  • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the progress curve.

  • Determine the lipase activity by converting the fluorescence units to the concentration of 4-MU produced using the standard curve.

Visualizing the Pathways and Workflow

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Enzymatic Reaction Pathways

G Enzymatic Hydrolysis of Lipase Substrates cluster_0 p-Nitrophenyl Butyrate (Colorimetric) cluster_1 This compound (Fluorometric) pNPB p-Nitrophenyl Butyrate Lipase1 Lipase pNPB->Lipase1 Hydrolysis ButyricAcid Butyric Acid Lipase1->ButyricAcid pNP p-Nitrophenol (Colorless at acidic/neutral pH) Lipase1->pNP pNPhenolate p-Nitrophenolate (Yellow at alkaline pH) pNP->pNPhenolate pH > 7.2 MUH This compound (Non-fluorescent) Lipase2 Lipase MUH->Lipase2 Hydrolysis HeptanoicAcid Heptanoic Acid Lipase2->HeptanoicAcid MU 4-Methylumbelliferone (Fluorescent) Lipase2->MU

A diagram illustrating the enzymatic hydrolysis pathways for p-NPB and 4-MUH.
Experimental Workflow for Lipase Assay

G General Experimental Workflow for Lipase Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, Substrate Stock) Dispense Dispense Reagents & Sample into Microplate ReagentPrep->Dispense SamplePrep Prepare Lipase Sample (Dilution, etc.) SamplePrep->Dispense StandardCurve Prepare Standard Curve (p-Nitrophenol or 4-MU) ActivityCalc Calculate Lipase Activity (Using Standard Curve/Extinction Coefficient) StandardCurve->ActivityCalc Incubate Equilibrate to Reaction Temperature Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Monitor Monitor Signal Change (Absorbance or Fluorescence) Initiate->Monitor RateCalc Calculate Reaction Rate (Slope of Linear Phase) Monitor->RateCalc RateCalc->ActivityCalc

A flowchart depicting a typical experimental workflow for conducting a lipase assay.

Concluding Remarks: Making the Right Choice

The selection between this compound and p-nitrophenyl butyrate for a lipase assay depends on the specific requirements of the experiment.

p-Nitrophenyl butyrate offers a straightforward, cost-effective, and reliable method suitable for many applications where high sensitivity is not the primary concern. Its main drawbacks are the potential for non-enzymatic hydrolysis and lower sensitivity compared to fluorogenic substrates.

This compound , on the other hand, provides a significantly more sensitive assay, making it the substrate of choice for detecting low levels of lipase activity, for high-throughput screening, and for real-time kinetic studies. The higher cost of the substrate and the requirement for a fluorescence plate reader are the main considerations for its use.

Ultimately, the decision should be based on a careful evaluation of the experimental goals, the expected range of lipase activity in the samples, and the available instrumentation. For researchers in drug development, the high sensitivity of 4-MUH may be particularly advantageous for screening large compound libraries for potential lipase inhibitors.

References

4-Methylumbelliferyl Heptanoate: A Superior Fluorogenic Substrate for Enhanced Enzyme Activity-Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of research, drug development, and diagnostics, the precise measurement of enzyme activity is paramount. For scientists and professionals engaged in these areas, the choice of substrate in an enzyme assay can significantly impact the accuracy, sensitivity, and overall efficiency of their experiments. While traditional colorimetric substrates have long been employed, the advent of fluorogenic substrates, such as 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH), has marked a significant advancement in enzyme assay technology. This guide provides an objective comparison of the advantages of 4-Methylumbelliferyl heptanoate over conventional colorimetric substrates, supported by experimental data and detailed protocols.

Unveiling the Advantages: this compound vs. Colorimetric Substrates

The fundamental advantage of this compound lies in its fluorometric detection method, which offers inherently higher sensitivity compared to colorimetric assays.[1][2] Enzymatic hydrolysis of 4-MUH by esterases or lipases yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected at much lower concentrations than the colored products of colorimetric assays.[3] This heightened sensitivity is crucial when working with low enzyme concentrations, precious samples, or when aiming for early detection of enzymatic activity.

Colorimetric assays, often employing substrates like p-nitrophenyl esters, rely on the formation of a colored product, such as p-nitrophenol, which is quantified by measuring the absorbance of light.[2][4] While simple and cost-effective, these assays can be limited by lower sensitivity and potential interference from colored compounds present in the sample.[1]

Performance Data: A Comparative Overview

The selection of an appropriate substrate is critical and depends on the specific enzyme being investigated, as different enzymes exhibit varying specificities towards substrates with different acyl chain lengths. The following table summarizes the kinetic parameters for a wild-type lipase (B570770) with a range of p-nitrophenyl esters, providing a basis for colorimetric substrate selection. While direct comparative kinetic data for this compound with the same enzyme was not available in the reviewed literature, its significantly lower limit of detection is a key performance indicator.

Table 1: Comparison of Kinetic Parameters for a Wild-Type Lipase with Various Colorimetric Substrates [5][6][7]

SubstrateAcyl Chain LengthVmax (U/mg protein)Km (mM)Catalytic Efficiency (Vmax/Km)
p-Nitrophenyl acetate (B1210297) (pNP-A)C20.42--
p-Nitrophenyl butyrate (B1204436) (pNP-B)C40.950.831.14
p-Nitrophenyl octanoate (B1194180) (pNP-O)C81.1--
p-Nitrophenyl dodecanoate (B1226587) (pNP-DD)C120.78--
p-Nitrophenyl palmitate (pNP-P)C160.182.860.063

Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol (B140041) per minute under the specified conditions. Data is compiled from multiple sources and may have been determined under slightly different experimental conditions.

Table 2: Performance Characteristics of this compound versus a Typical Colorimetric Substrate

ParameterThis compound (Fluorometric)p-Nitrophenyl Butyrate (Colorimetric)
Detection Method FluorescenceAbsorbance
Sensitivity High (nanomolar to picomolar range)Moderate (micromolar range)
Limit of Detection As low as 0.02 mU per well[8]Typically in the range of 9.31 mU/ml[9]
Dynamic Range WideNarrow
Interference Less susceptible to colored compoundsSusceptible to colored and turbid samples
Cost Generally higherLower
Equipment Fluorescence microplate reader or fluorometerSpectrophotometer or colorimetric microplate reader

Experimental Protocols

To provide a practical understanding, detailed methodologies for key experiments are outlined below.

Protocol 1: Lipase Activity Assay using this compound (Fluorometric)

This protocol is a general guideline for a fluorometric lipase assay.

Materials:

  • This compound (4-MUH) substrate solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

  • Enzyme solution (lipase or esterase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of 4-MUH by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Pipette 50 µL of the enzyme solution (and appropriate controls) into the wells of the microplate.

  • Initiate the reaction by adding 50 µL of the 4-MUH working solution to each well.

  • Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature.

  • Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • The rate of fluorescence increase is proportional to the enzyme activity.

Protocol 2: Lipase Activity Assay using p-Nitrophenyl Butyrate (Colorimetric)

This protocol is adapted from established methods for a colorimetric lipase assay.[1][10]

Materials:

  • p-Nitrophenyl butyrate (pNPB) substrate solution (e.g., 50 mM in acetonitrile)[1]

  • Assay Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 7.2, containing 0.5% v/v Triton X-100)[1]

  • Enzyme solution (lipase)

  • 96-well clear microplate

  • Spectrophotometer or colorimetric microplate reader

Procedure:

  • Prepare the reaction mixture by adding the appropriate volume of Assay Buffer to the wells of the microplate.

  • Add the enzyme solution to the designated wells. Include a blank control with buffer instead of the enzyme.

  • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the pNPB substrate solution to each well (e.g., final concentration of 0.5 mM).[1]

  • Immediately measure the absorbance at 405-415 nm at regular intervals.[11]

  • The rate of increase in absorbance, corresponding to the release of p-nitrophenol, is proportional to the lipase activity.

Visualizing the Reaction Pathways

The following diagrams illustrate the enzymatic hydrolysis of both this compound and a colorimetric p-nitrophenyl ester.

Enzymatic_Hydrolysis_Fluorogenic sub 4-Methylumbelliferyl heptanoate (Non-fluorescent) enz Lipase / Esterase sub->enz binds prod1 4-Methylumbelliferone (Fluorescent) enz->prod1 releases prod2 Heptanoic Acid enz->prod2 releases

Caption: Enzymatic hydrolysis of this compound.

Enzymatic_Hydrolysis_Colorimetric sub p-Nitrophenyl Butyrate (Colorless) enz Lipase / Esterase sub->enz binds prod1 p-Nitrophenol (Yellow) enz->prod1 releases prod2 Butyric Acid enz->prod2 releases

Caption: Enzymatic hydrolysis of p-Nitrophenyl butyrate.

Conclusion

For researchers, scientists, and drug development professionals seeking higher sensitivity, a wider dynamic range, and reduced sample interference in their enzyme assays, this compound presents a compelling alternative to traditional colorimetric substrates. While the initial cost of the substrate and the requirement for a fluorescence reader are considerations, the superior performance, particularly in low-activity samples, can lead to more reliable and reproducible data, ultimately accelerating research and development timelines. The choice between a fluorogenic and a colorimetric substrate will depend on the specific application, the required level of sensitivity, and the available instrumentation. However, the clear advantages in performance position this compound as a powerful tool for modern enzymatic analysis.

References

Unveiling Lipase Specificity: A Comparative Analysis of 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate for lipase (B570770) activity assays is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the fluorogenic substrate 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) and its specificity towards different lipases, supported by experimental data and detailed protocols.

4-Methylumbelliferyl heptanoate (4-MUH) is a widely utilized fluorogenic substrate for the detection of lipase and esterase activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUH to the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), and heptanoic acid. The rate of 4-MU formation, measured by fluorescence spectroscopy, is directly proportional to the lipase activity. While convenient, the specificity of 4-MUH can vary significantly among different lipases, impacting the interpretation of experimental results.

Comparative Analysis of Lipase Specificity for 4-MUH

The substrate specificity of lipases is influenced by factors such as the acyl chain length of the substrate and the structure of the enzyme's active site. While 4-MUH, with its seven-carbon acyl chain, is a substrate for a range of lipases, the efficiency of hydrolysis can differ substantially.

Lipase SourceReported Activity with 4-MUH or other 4-MU estersKey Findings & Considerations
Oat (Avena sativa) Hydrolyzes 4-MUH, but the assay may primarily measure esterase activity.[1]A study on oat lipase found a correlation between 4-MUH hydrolysis and a conventional lipase assay, but also indicated that an esterase inhibitor significantly reduced 4-MUH hydrolysis, suggesting a lack of specificity for lipase activity alone in this context.[1]
Microbial Lipases (general) 4-MU derivatives are commonly used for characterizing microbial lipases.Different microbial strains exhibit varying specificities. For instance, some may show higher activity towards shorter-chain 4-MU esters (like butyrate) compared to longer-chain ones (like oleate).[2]
Candida rugosa lipase (CRL) Commonly used with 4-MU esters for activity assays.While specific kinetic data for 4-MUH is not provided in the search results, protocols for using 4-MU-butyrate (a shorter-chain analogue) with CRL are available, suggesting its utility for this lipase.[3]
Pseudomonas sp. lipase Utilized in lipase activity assays.Lipases from Pseudomonas species are known to be effective catalysts and their activity can be assessed using 4-MU derivatives.[4]
Thermomyces lanuginosus lipase (TLL) Information on 4-MUH specificity is not explicitly detailed in the provided results.TLL is a thermostable lipase widely used in industrial applications.[5] While its activity is often measured using p-nitrophenyl esters, its interaction with 4-MUH would require specific investigation.

Note: The table above is a qualitative summary based on the available search results. Direct quantitative comparison of kinetic parameters (Km and Vmax) is challenging due to variations in experimental conditions across different studies.

Alternative Substrates for Lipase Assays

A variety of other substrates are available for measuring lipase activity, each with its own advantages and disadvantages.

Substrate TypeExamplesPrincipleAdvantagesDisadvantages
p-Nitrophenyl (pNP) esters p-Nitrophenyl butyrate (B1204436) (pNPB), p-Nitrophenyl palmitate (pNPP)Colorimetric; hydrolysis releases p-nitrophenol, which is yellow at alkaline pH.Simple, inexpensive, widely used.Less sensitive than fluorogenic substrates, potential for substrate inhibition.
Tributyrin (B1683025) agar TributyrinPlate-based assay; hydrolysis of tributyrin creates a clear zone around the lipase-producing colony.Good for screening lipase-producing microorganisms.Not quantitative.
Natural oils Olive oil, trioleinTitrimetric; measures the release of free fatty acids by titration with a base.Uses natural substrates, reflecting physiological conditions more closely.More complex and time-consuming than spectrophotometric assays.
Other Fluorogenic Substrates Fluorescein-based esters, resorufin-based estersSimilar to 4-MUH, hydrolysis releases a fluorescent product.High sensitivity.Can be more expensive than colorimetric substrates.

Experimental Protocols

General Protocol for Lipase Activity Assay using this compound

This protocol provides a general framework for measuring lipase activity using 4-MUH. It is recommended to optimize the conditions for each specific lipase and experimental setup.

Materials:

  • Lipase enzyme solution (of known concentration)

  • This compound (4-MUH) stock solution (e.g., 10 mM in dimethyl sulfoxide (B87167) - DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, containing a detergent like Triton X-100 or gum arabic to emulsify the substrate)

  • 4-Methylumbelliferone (4-MU) standard solution (for calibration curve)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare the 4-MU Standard Curve:

    • Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

    • Add the standards to the microplate wells.

    • Measure the fluorescence at the appropriate wavelengths.

    • Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

  • Prepare the Reaction Mixture:

    • In the wells of the microplate, add the assay buffer.

    • Add the 4-MUH stock solution to the desired final concentration (e.g., 100 µM). It is crucial to ensure proper emulsification of the substrate in the aqueous buffer.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a few minutes.

  • Initiate the Reaction:

    • Add the lipase enzyme solution to the wells to start the reaction.

    • Include a blank control with no enzyme.

  • Measure Fluorescence:

    • Immediately start monitoring the increase in fluorescence over time using the microplate reader. Kinetic measurements are preferred over endpoint assays.

  • Calculate Lipase Activity:

    • Determine the initial rate of the reaction (linear phase of the fluorescence increase).

    • Convert the rate of fluorescence change to the rate of 4-MU production using the standard curve.

    • Express the lipase activity in appropriate units (e.g., µmol of 4-MU produced per minute per mg of enzyme).

Visualizing the Workflow

Below is a diagram illustrating the experimental workflow for a typical lipase assay using 4-MUH.

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare 4-MU Standard Curve F Calculate Lipase Activity (using Standard Curve) A->F Calibration B Prepare Reaction Mixture (Buffer + 4-MUH) C Add Lipase to Initiate Reaction B->C D Incubate at Optimal Temperature C->D E Monitor Fluorescence Increase Over Time D->E E->F

Experimental workflow for lipase assay.

Signaling Pathway of Lipase Action on 4-MUH

The enzymatic action of lipase on 4-MUH is a straightforward hydrolysis reaction. The following diagram illustrates this process.

Lipase_Reaction Lipase Lipase Product1 4-Methylumbelliferone (Fluorescent) Lipase->Product1 releases Product2 Heptanoic Acid Lipase->Product2 releases Substrate 4-Methylumbelliferyl Heptanoate (Non-fluorescent) Substrate->Lipase binds to

Enzymatic hydrolysis of 4-MUH by lipase.

References

A Researcher's Guide: Comparing MUH (Amplex Red) and Resazurin for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell-based assays, fluorescent probes are indispensable tools for quantifying cellular health and activity. Among the most common are resazurin (B115843) and 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (MUH), commercially known as Amplex Red. While both assays can yield the same fluorescent end-product, resorufin (B1680543), their underlying mechanisms and primary applications are fundamentally different. This guide provides an objective comparison to help researchers select the appropriate tool for their experimental needs.

Resazurin is a well-established, direct indicator of metabolic health, making it a gold standard for cell viability and cytotoxicity testing.[1][2][3] In contrast, MUH (Amplex Red) is a highly sensitive probe for the detection of hydrogen peroxide (H₂O₂), often used to measure the activity of specific H₂O₂-producing enzymes or to quantify oxidative stress.[4][5][6]

Mechanism of Action: A Tale of Two Pathways

The primary distinction between the two reagents lies in what they measure. Resazurin directly assesses the metabolic capacity of viable cells. Its reduction to the fluorescent resorufin is accomplished by a range of intracellular dehydrogenase or reductase enzymes in the cytoplasm and mitochondria.[3][7] Therefore, the resulting fluorescent signal is directly proportional to the number of living, metabolically active cells.[1][2]

MUH (Amplex Red), however, does not directly react with cellular reductases. Instead, in the presence of the enzyme horseradish peroxidase (HRP), it reacts with hydrogen peroxide (H₂O₂) in a 1:1 stoichiometry to produce resorufin.[4][6] This makes it an indirect assay; it measures the amount of H₂O₂ released from cells into the extracellular medium, not viability itself. While H₂O₂ production can be linked to cellular activity, it is more often a marker for specific enzymatic pathways, immune responses, or oxidative stress.[4]

Quantitative Performance Comparison

The selection of an assay often depends on its performance characteristics. Below is a summary of key quantitative parameters for both resazurin and MUH-based assays.

ParameterResazurin AssayMUH (Amplex Red) AssaySupporting Evidence
Primary Application Cell Viability, Cytotoxicity, ProliferationHydrogen Peroxide (H₂O₂) Detection, Enzyme Activity[3][4][6][8]
Assay Principle Reduction by endogenous cellular reductasesEnzymatic oxidation by H₂O₂ in the presence of HRP[2][4][5][7]
Detection Method Fluorometric or ColorimetricFluorometric or Spectrophotometric[1][4]
Excitation Maxima ~530-570 nm~571 nm[1][6]
Emission Maxima ~580-620 nm~585 nm[1][6][9]
Sensitivity High; can detect as few as 80-100 cellsUltra-high; can detect as little as 10 picomoles of H₂O₂[2][6][8]
Incubation Time 1 to 4 hours, cell-type dependentTypically 30 minutes, can be monitored kinetically[6][9][10]
Key Advantage Direct measure of metabolic viability, simple protocolExtremely high sensitivity for H₂O₂, low background[5][11]
Key Limitation Signal can be influenced by changes in metabolic stateRequires an exogenous enzyme (HRP); measures H₂O₂ not viability[4][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline standard protocols for both assays.

Resazurin Cell Viability Assay Protocol

This protocol is a general guideline for measuring cell viability in a 96-well plate format.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for a background control.

  • Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the resazurin solution. A common stock solution is 0.15 mg/mL in DPBS, which is then filter-sterilized.[9] Store protected from light.

  • Reagent Addition: Add 10-20 µL of the resazurin solution to each well (typically 10% of the culture volume).[1][9]

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours.[9] The optimal time depends on the metabolic rate of the cell line and should be determined empirically to ensure the signal is within the linear range of the assay.

  • Measurement: Record the fluorescence using a microplate reader with excitation set between 530-570 nm and emission between 590-620 nm.[1] Alternatively, absorbance can be measured at 570 nm, though this method is less sensitive.

  • Data Analysis: Subtract the background fluorescence (from media-only wells) from all experimental wells. Cell viability is typically expressed as a percentage relative to untreated control cells.

MUH (Amplex Red) Hydrogen Peroxide Assay Protocol

This protocol outlines the steps for measuring H₂O₂ released from cells into the surrounding buffer or media.

  • Cell Plating & Treatment: Plate and treat cells as described in the resazurin protocol. The endpoint of the experiment is the collection of the cell culture supernatant or buffer in which the cells have been incubated.

  • Reagent Preparation:

    • Prepare a 1X reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[6]

    • Prepare a 100 µM MUH (Amplex Red) working solution in DMSO.

    • Prepare a 10 U/mL horseradish peroxidase (HRP) working solution in the reaction buffer.

    • Prepare the final reaction cocktail by mixing the MUH stock, HRP stock, and reaction buffer. A common final concentration is 50 µM Amplex Red and 0.1 U/mL HRP.[6] Protect this solution from light.

  • Sample Collection: At the desired time point, carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new, opaque-walled 96-well plate.

  • Reagent Addition: Add 50 µL of the Amplex Red/HRP reaction cocktail to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][10]

  • Measurement: Measure the fluorescence with excitation at ~570 nm and emission at ~585 nm.[6]

  • Data Analysis: Create a standard curve using known concentrations of H₂O₂ to quantify the amount of hydrogen peroxide in each sample.

Visualizing the Pathways and Workflows

To better understand the processes, the following diagrams illustrate the chemical reactions and experimental steps.

Resazurin_Pathway Resazurin Resazurin (Blue, Non-fluorescent) Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin Reduction Cells Viable Cells (Mitochondrial & Cytosolic Reductases) Cells->Resazurin Uptake & Reduction MUH_Pathway cluster_reaction Reaction Mix MUH MUH (Amplex Red) (Colorless, Non-fluorescent) Resorufin Resorufin (Pink, Highly Fluorescent) MUH->Resorufin Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Resorufin Oxidation HRP Horseradish Peroxidase (HRP) HRP->Resorufin Catalyzes Assay_Workflow start Seed Cells in 96-Well Plate treat Add Test Compound & Incubate start->treat reagent Add Assay Reagent (Resazurin or Amplex Red Mix) treat->reagent incubate Incubate (37°C or RT) reagent->incubate read Measure Signal (Fluorescence/Absorbance) incubate->read end Analyze Data read->end

References

A Researcher's Guide to 4-Methylumbelliferyl Heptanoate: A Comparative Analysis for Enzyme Activity and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of enzymatic activity and cell viability is paramount. 4-Methylumbelliferyl heptanoate (B1214049) (4-MUH) has emerged as a versatile fluorogenic substrate for these applications. This guide provides a comprehensive comparison of 4-MUH with alternative methods, supported by experimental data and detailed protocols, to facilitate informed decisions in assay selection and experimental design.

4-Methylumbelliferyl heptanoate is a non-fluorescent molecule that, upon enzymatic cleavage by esterases or lipases, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[1][2][3] This principle forms the basis of its application in quantifying enzyme activity and assessing cell viability, where the intracellular esterase activity of living cells correlates with the fluorescent signal produced.[1][2][3]

Comparison of this compound and its Alternatives

The selection of an appropriate substrate is critical for the success of any enzyme or cell-based assay. While 4-MUH is a popular choice, several fluorogenic and colorimetric alternatives are available, each with distinct advantages and disadvantages.

Substrate/Method Principle Enzyme Class Detection Method Advantages Disadvantages
This compound (4-MUH) FluorogenicEsterase, Lipase (B570770)Fluorescence (Ex: ~365 nm, Em: ~445 nm)High sensitivity, continuous monitoring possible.[4]Can be hydrolyzed by a broad range of esterases, potentially leading to lower specificity for lipase.[5]
4-Methylumbelliferyl Butyrate (4-MUB) FluorogenicEsterase, LipaseFluorescence (Ex: ~360 nm, Em: ~450 nm)Often shows higher activity with certain lipases compared to longer-chain esters.[6]Substrate specificity can vary significantly between different lipases.
4-Methylumbelliferyl Palmitate (4-MUP) FluorogenicLipaseFluorescence (Ex: ~360 nm, Em: ~450 nm)More specific for lipases that prefer long-chain fatty acids.May have lower solubility, requiring the use of detergents or co-solvents.
4-Methylumbelliferyl Oleate FluorogenicLipaseFluorescence (Ex: ~330 nm, Em: ~450 nm)Substrate for lipases that act on unsaturated fatty acids.Similar solubility issues as other long-chain esters.
p-Nitrophenyl Esters (e.g., p-NPB, p-NPP) ColorimetricEsterase, LipaseAbsorbance (405-410 nm)Simple, inexpensive, does not require a fluorometer.Generally less sensitive than fluorogenic assays.[7]
EnzChek® Lipase Substrate Fluorogenic (FRET)LipaseFluorescenceHigh sensitivity and specificity due to the FRET mechanism.Typically more expensive than simple 4-MU substrates.

Enzymatic Reaction of this compound

The core of the 4-MUH assay is the enzymatic hydrolysis of the substrate. The following diagram illustrates this process.

Enzymatic_Reaction Enzymatic Hydrolysis of this compound This compound\n(Non-fluorescent) This compound (Non-fluorescent) 4-Methylumbelliferone (4-MU)\n(Fluorescent) 4-Methylumbelliferone (4-MU) (Fluorescent) This compound\n(Non-fluorescent)->4-Methylumbelliferone (4-MU)\n(Fluorescent) Hydrolysis Heptanoic Acid Heptanoic Acid This compound\n(Non-fluorescent)->Heptanoic Acid Hydrolysis Lipase/Esterase Lipase/Esterase Lipase/Esterase->this compound\n(Non-fluorescent)

Enzymatic hydrolysis of 4-MUH.

Experimental Protocols

Lipase/Esterase Activity Assay using this compound

This protocol provides a general framework for measuring lipase or esterase activity. Optimization of substrate concentration, enzyme concentration, and incubation time is recommended for specific applications.

Materials:

  • This compound (4-MUH) stock solution (e.g., 10 mM in DMSO or ethanol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0).

  • Lipase/esterase enzyme solution.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of 4-MUH by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

  • Add 50 µL of the enzyme solution to each well of the microplate.

  • To initiate the reaction, add 50 µL of the 4-MUH working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at approximately 365 nm and emission at approximately 445 nm.

  • The rate of increase in fluorescence is proportional to the enzyme activity.

Cell Viability/Cytotoxicity Assay using this compound

This protocol is designed to assess cell viability based on intracellular esterase activity.

Materials:

  • Cells cultured in a 96-well clear-bottom black microplate.

  • This compound (4-MUH) stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Fluorescence microplate reader.

Procedure:

  • Culture cells to the desired confluency in the microplate.

  • Treat cells with the test compound if performing a cytotoxicity assay and incubate for the desired period.

  • Carefully remove the culture medium and wash the cells with PBS.

  • Prepare a working solution of 4-MUH in PBS (e.g., 100 µM).

  • Add 100 µL of the 4-MUH working solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~445 nm.

  • The fluorescence intensity is proportional to the number of viable cells.

Experimental Workflow for a Lipase Assay

The following diagram outlines a typical workflow for a lipase/esterase assay using 4-MUH.

Experimental_Workflow Experimental Workflow for Lipase/Esterase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Prepare Reagents Prepare Reagents Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Reagents->Prepare Enzyme Dilutions Prepare 4-MUH Substrate Solution Prepare 4-MUH Substrate Solution Prepare Reagents->Prepare 4-MUH Substrate Solution Add Enzyme to Plate Add Enzyme to Plate Prepare Enzyme Dilutions->Add Enzyme to Plate Add 4-MUH to Initiate Reaction Add 4-MUH to Initiate Reaction Prepare 4-MUH Substrate Solution->Add 4-MUH to Initiate Reaction Add Enzyme to Plate->Add 4-MUH to Initiate Reaction Incubate at Controlled Temperature Incubate at Controlled Temperature Add 4-MUH to Initiate Reaction->Incubate at Controlled Temperature Measure Fluorescence Measure Fluorescence Incubate at Controlled Temperature->Measure Fluorescence Calculate Reaction Rate Calculate Reaction Rate Measure Fluorescence->Calculate Reaction Rate Data Analysis Data Analysis Calculate Reaction Rate->Data Analysis

Typical workflow for a lipase/esterase assay.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methylumbelliferyl heptanoate (B1214049), a fluorogenic substrate commonly used in enzymatic assays. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling 4-Methylumbelliferyl heptanoate. In the event of a spill, personnel should be evacuated from the affected area, and the spill should be contained and cleaned up using appropriate absorbent materials. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 288.34 g/mol
Melting Point 41-42 °C
Form Powder
Solubility Pyridine: 50 mg/mL
Storage Temperature -20°C
Transport Information Not classified as dangerous goods for transport[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide.

Step 1: Waste Identification and Classification

The first critical step is to determine if the waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not specifically listed as a hazardous waste, a formal hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Segregation of Waste

This compound waste, including unused product, contaminated labware (e.g., pipette tips, microplates), and spill cleanup materials, should be segregated from other laboratory waste streams. Do not mix this waste with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS department.

Step 3: Waste Accumulation and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and the date accumulation started.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Chemical Treatment (if applicable)

Currently, there are no standard, universally recommended chemical neutralization procedures for this compound for disposal purposes. Any chemical treatment should only be performed by trained personnel following a validated protocol approved by your institution's EHS department.

Step 5: Final Disposal

Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

G Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_disposal Disposal Procedure start Start: Handling this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe waste_id Step 1: Waste Identification and Classification ppe->waste_id segregation Step 2: Segregate Waste waste_id->segregation accumulation Step 3: Accumulate and Label Waste Container segregation->accumulation treatment Step 4: Chemical Treatment (if applicable and approved) accumulation->treatment final_disposal Step 5: Arrange for Licensed Hazardous Waste Disposal treatment->final_disposal end End: Waste Disposed of Safely and Compliantly final_disposal->end

Caption: A workflow diagram illustrating the key steps for the proper and compliant disposal of this compound.

Experimental Protocol: Esterase/Lipase Activity Assay

This compound is a substrate used in a fluorometric assay to measure the activity of esterases and lipases. The principle of this assay is the enzymatic hydrolysis of the non-fluorescent substrate to the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU).[2][3][4]

Materials:

  • This compound solution (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.2-8.0)

  • Enzyme solution (e.g., cell lysate, purified enzyme)

  • 4-Methylumbelliferone (4-MU) standard solution

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare 4-MU Standard Curve:

    • Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

    • Add each dilution to a separate well of the 96-well plate.

    • Include a blank well with only the assay buffer.

  • Prepare Reaction Wells:

    • Add the assay buffer to the wells designated for the enzymatic reaction.

    • Add the enzyme solution to these wells.

    • Include a negative control well with assay buffer and no enzyme.

  • Initiate the Reaction:

    • Add the this compound substrate solution to all reaction and control wells to start the reaction.

    • The final concentration of the substrate should be optimized for the specific enzyme being studied.

  • Incubation:

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.

  • Measure Fluorescence:

    • After incubation, measure the fluorescence of all wells using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all standard and sample readings.

    • Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of 4-MU produced in each sample.

    • Calculate the enzyme activity, typically expressed in units such as nmol of 4-MU produced per minute per mg of protein.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylumbelliferyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of 4-Methylumbelliferyl heptanoate (B1214049) are critical for ensuring a safe and efficient laboratory environment. This guide provides detailed information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), a detailed experimental protocol for a common application, and a comprehensive disposal plan.

4-Methylumbelliferyl heptanoate is a fluorogenic substrate commonly used in enzyme assays, particularly for measuring lipase (B570770) and esterase activity. While it is a valuable tool in research, proper handling and disposal are paramount to mitigate any potential risks. Adherence to the following guidelines will help ensure the safety of laboratory personnel and the integrity of experimental results.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound, which is a combustible solid.[1] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesThickness: 6-8 mil for tasks requiring high dexterity; 9-12 mil for greater protection.[2] Standard: Must comply with EN 374, which specifies resistance to penetration and permeation by chemicals.
Eye and Face Protection Safety GogglesStandard: Must meet ANSI Z87.1 standards. Look for the "D3" marking for splash and droplet protection.[3][4][5] Use: Should provide a secure seal around the eyes to protect against dust and potential splashes.
Respiratory Protection N95 RespiratorCertification: Must be NIOSH-approved.[6][7][8] Use: Essential when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles. A user seal check should be performed each time the respirator is donned.[8]
Body Protection Laboratory CoatMaterial: Standard cotton or a blend appropriate for general laboratory use. Use: To be worn at all times in the laboratory to protect skin and clothing from potential contamination.

Experimental Protocol: Lipase Activity Assay

This protocol provides a detailed methodology for a fluorometric lipase activity assay using this compound as a substrate. This procedure is adapted from established methods for similar substrates.

Objective: To determine the activity of lipase in a given sample.

Materials:

  • This compound

  • Lipase-containing sample (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

  • Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). The final concentration in the assay will typically be in the micromolar range.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.

    • Enzyme Sample: Prepare serial dilutions of the lipase-containing sample in Assay Buffer.

  • Assay Setup:

    • Pipette 50 µL of the diluted enzyme samples into the wells of the 96-well plate.

    • Include a blank control (Assay Buffer only) and a positive control (a known concentration of lipase).

  • Initiation of Reaction:

    • Add 50 µL of the Working Substrate Solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme activity.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measurement:

    • Measure the fluorescence intensity of each well using a fluorometric microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all other readings.

    • Plot a standard curve using a known concentration of the fluorescent product, 4-methylumbelliferone, to quantify the amount of product generated.

    • Calculate the lipase activity in the samples, typically expressed in units per milliliter (U/mL), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions add_enzyme Pipette Enzyme into Plate prep_enzyme->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence analyze_data Calculate Lipase Activity measure_fluorescence->analyze_data

A flowchart illustrating the key steps of the lipase activity assay.

Operational and Disposal Plans

Proper operational procedures and a well-defined disposal plan are essential for the safe management of this compound and its associated waste.

Operational Plan:

  • Handling: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Weighing: When weighing the powder, use an analytical balance with a draft shield.

  • Spill Response: In case of a spill, avoid creating dust. Gently cover the spill with an absorbent material, and then carefully sweep the material into a designated waste container. Clean the area with a suitable solvent.

Disposal Plan:

The disposal of this compound and any materials contaminated with it must be handled as chemical waste. As a coumarin-based compound, it should not be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.

    • Collect all liquid waste from the assay in a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Use containers that are compatible with the chemical waste.

    • Keep containers securely closed when not in use.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

disposal_workflow cluster_collection Waste Collection & Segregation cluster_containment Waste Containment cluster_disposal Final Disposal collect_solid Collect Solid Waste label_solid Label Solid Waste Container collect_solid->label_solid collect_liquid Collect Liquid Waste label_liquid Label Liquid Waste Container collect_liquid->label_liquid seal_containers Securely Seal Containers label_solid->seal_containers label_liquid->seal_containers contact_ehs Contact EHS/Licensed Contractor seal_containers->contact_ehs waste_pickup Arrange for Waste Pickup contact_ehs->waste_pickup

A flowchart outlining the proper disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl heptanoate
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl heptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.